molecular formula C11H17NO2 B1416372 3-[(4-Methoxyphenyl)methoxy]propan-1-amine CAS No. 191165-22-7

3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Cat. No.: B1416372
CAS No.: 191165-22-7
M. Wt: 195.26 g/mol
InChI Key: AQJLVDMLUDKTAQ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methoxy]propan-1-amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLVDMLUDKTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256646
Record name 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191165-22-7
Record name 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191165-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Heterobifunctional Linker for Medicinal Chemistry[1]

Executive Summary

3-[(4-Methoxyphenyl)methoxy]propan-1-amine is a specialized synthetic intermediate and heterobifunctional linker used primarily in the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and complex small molecule therapeutics.[1][2][3][4][5][6][7][8]

Chemically, it functions as a monoprotected 3-aminopropanol .[1] The 4-methoxybenzyl (PMB) group serves as an acid-labile/oxidatively-cleavable protecting group for the oxygen, while the primary amine remains free for immediate conjugation.[1] This orthogonality allows medicinal chemists to introduce a precise 3-carbon aliphatic spacer into a molecule, couple it via the amine, and subsequently reveal a hydroxyl group for further functionalization (e.g., activation to a mesylate or oxidation to an aldehyde).[1]

Chemical Profile & Properties[3][5][6][8][9][10][11][12][13][14]
PropertySpecification
IUPAC Name This compound
Common Name O-PMB-3-aminopropanol; 3-(4-Methoxybenzyloxy)propylamine
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Structure NH₂-(CH₂)₃-O-CH₂-(4-OMe-C₆H₄)
Functional Groups Primary Amine (Nucleophile), Ether (Linker), PMB (Protecting Group)
Solubility Soluble in DCM, THF, MeOH, Ethyl Acetate
Stability Stable to basic conditions; sensitive to strong acids (TFA) and oxidants (DDQ)
Core Applications in Drug Discovery[1]
2.1 PROTAC Linker Synthesis

In Proteolysis Targeting Chimera (PROTAC) design, the linker length and composition are critical for ternary complex formation.[1] This compound allows for the "stepwise" construction of ether-based linkers.

  • Step 1: The amine end is coupled to an E3 ligase ligand (e.g., Thalidomide derivative) or a Target Protein ligand.[1]

  • Step 2: The PMB group is removed to reveal a primary alcohol.

  • Step 3: The alcohol is alkylated or converted to a leaving group to attach the second ligand.

2.2 Fragment-Based Drug Design (FBDD)

The compound acts as a "spacer unit" to probe the distance requirements within a binding pocket. The PMB group can mimic aromatic residues during initial screening, or be removed to install solubilizing groups.

2.3 Orthogonal Protection Strategy

Unlike Boc/Fmoc strategies which focus on amine protection, this molecule offers hydroxyl protection with a free amine.[1] This is essential when the synthetic route requires basic conditions (which would cleave esters) or hydrogenation (which would cleave benzyl esters, though PMB is also sensitive to H2/Pd, it is more tunable).[1]

Mechanistic Workflow: From Conjugation to Deprotection

The utility of this compound relies on the differential reactivity of its two ends.[1] The following diagram illustrates its use in constructing a bifunctional scaffold.

G Start 3-[(4-Methoxyphenyl) methoxy]propan-1-amine Coupling Amide Coupling (React with R-COOH) Start->Coupling HATU/DIPEA Intermediate Intermediate A (R-CONH-(CH2)3-OPMB) Coupling->Intermediate Deprotection PMB Removal (DDQ or TFA) Intermediate->Deprotection Oxidation/Acid Alcohol Free Alcohol (R-CONH-(CH2)3-OH) Deprotection->Alcohol Activation Activation (MsCl/TsCl) Alcohol->Activation Sulfonylation Final Activated Linker (Ready for 2nd Ligand) Activation->Final

Caption: Stepwise utilization of the linker. The PMB group masks the oxygen until the amine conjugation is complete.

Experimental Protocols
4.1 Synthesis of this compound

Note: While commercially available, in-house synthesis ensures purity and scalability.[1]

Reaction Overview: 1,3-Propanediol


 Mono-PMB ether 

Mesylate

Azide

Product [1]

Step-by-Step Methodology:

  • Mono-Protection (Etherification):

    • Suspend NaH (1.1 eq, 60% dispersion) in dry THF at 0°C.

    • Add 1,3-propanediol (5.0 eq) slowly (excess prevents di-protection).[1]

    • Add 4-Methoxybenzyl chloride (PMB-Cl, 1.0 eq) dropwise.[1]

    • Stir at room temperature (RT) for 12h. Quench with water, extract with EtOAc.[1]

    • Purify via column chromatography (Hex/EtOAc) to isolate 3-[(4-methoxyphenyl)methoxy]propan-1-ol.[1]

  • Mesylation:

    • Dissolve the mono-protected alcohol in DCM with Et₃N (1.5 eq) at 0°C.

    • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]

    • Stir 1h. Wash with NaHCO₃ and brine. Dry and concentrate.

  • Azidation:

    • Dissolve crude mesylate in DMF. Add Sodium Azide (NaN₃, 2.0 eq).[1]

    • Heat to 60°C for 4h. (Caution: Azides are potentially explosive; use a blast shield).[1]

    • Extract with Et₂O/Water.

  • Staudinger Reduction:

    • Dissolve the azide in THF/Water (10:1).[1]

    • Add Triphenylphosphine (PPh₃, 1.2 eq).[1] Stir at RT for 12h.

    • Acidify with 1M HCl (extract PPh₃O into organic layer), then basify aqueous layer with NaOH and extract the amine product into DCM.[1]

4.2 PMB Deprotection Protocol (Post-Coupling)

Once the amine has been coupled to your ligand of choice, the PMB group must be removed to reveal the alcohol.[1]

Method A: Oxidative Cleavage (DDQ) [1]

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

  • Solvent: DCM:Water (18:1).[1]

  • Procedure: Dissolve substrate in solvent. Add DDQ (1.5 eq). Stir at RT for 1-2h.[1] The mixture will turn deep red/brown.

  • Workup: Filter through Celite. Wash with saturated NaHCO₃.

  • Mechanism: DDQ oxidizes the electron-rich aromatic ring of the PMB, facilitating hydrolysis of the benzylic ether.

Method B: Acidic Cleavage (TFA) [1]

  • Reagents: Trifluoroacetic acid (TFA).[1]

  • Procedure: Dissolve substrate in neat TFA or DCM:TFA (1:1).[1] Stir for 30 min.

  • Note: Only suitable if the rest of the molecule is acid-stable.

Safety & Stability
  • Handling: The amine is basic and likely corrosive/irritating. Wear gloves and eye protection.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from air (carbamate formation) and the ether can slowly auto-oxidize over long periods.

  • Hazards: PMB-Cl (precursor) is a lachrymator.[1] Sodium azide (synthesis intermediate) is acutely toxic.[1][3]

References
  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PMB stability and cleavage conditions).

  • PROTAC Linker Design: Troup, R. I., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Synthesis of PMB-Ethers: Horita, K., et al. (1986).[1] "On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions." Tetrahedron. Link

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992).[1] "Recent advances in the Staudinger reaction." Tetrahedron. Link[1]

Sources

Technical Whitepaper: Structural Characterization and Validation of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

[1][2]

Executive Summary

3-[(4-Methoxyphenyl)methoxy]propan-1-amine (CAS: 104504-22-1) serves as a critical heterobifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1][2] Its utility lies in the orthogonal reactivity of the primary amine and the acid-labile p-methoxybenzyl (PMB) ether.[1][2]

However, the synthesis of this compound often yields impurities such as 3-amino-1-propanol (hydrolysis product) or p-methoxybenzyl alcohol (cleavage byproduct), which are difficult to detect via standard LC-MS due to similar polarity or poor ionization.[1][2] This guide provides a definitive structural elucidation framework, emphasizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to validate structural integrity and purity.[1][3]

Part 1: Molecular Architecture & Theoretical Framework

Structural Analysis

The molecule consists of three distinct domains, each providing unique spectroscopic signatures:

  • The PMB Core: An aromatic ring with a methoxy substituent (electron-donating), creating a distinct AA'BB' coupling system.[1][2][3]

  • The Ether Linkage: A benzylic methylene group (

    
    ) sensitive to oxidation and acid hydrolysis.[1][2]
    
  • The Propylamino Tether: A three-carbon aliphatic chain terminating in a primary amine.[1][2][3]

Elucidation Workflow

The following decision tree outlines the logical flow for confirming the structure and ruling out common impurities.

ElucidationWorkflowStartCrude Material(this compound)Step11. LC-MS Analysis(Check M+H = 196.13)Start->Step1Decision1Mass Found?Step1->Decision1Step22. 1H NMR (CDCl3)(Identify PMB & Propyl Signals)Decision1->Step2YesFailReject / RepurifyDecision1->FailNoDecision2Integral RatioPMB:Propyl Correct?Step2->Decision2Step33. 13C NMR / DEPT-135(Confirm CH2 topology)Decision2->Step3YesDecision2->FailNoStep44. D2O Exchange Test(Confirm Primary Amine)Step3->Step4ValidStructure ValidatedStep4->Valid

Figure 1: Step-wise structural validation workflow ensuring exclusion of truncated byproducts.

Part 2: Spectroscopic Elucidation Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the product from the p-methoxybenzyl alcohol starting material.[1][3]

Solvent Selection: Chloroform-d (

123


1
Predicted 1H NMR Data (400 MHz,

)
PositionFragmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
A

3.80Singlet (s)3H-Characteristic OMe
B

4.43Singlet (s)2H-Benzylic, deshielded by Ar and O
C

3.55Triplet (t)2H6.2Alpha to Ether Oxygen
D

1.78Quintet (quin)2H6.4Beta methylene
E

2.79Triplet (t)2H6.8Alpha to Nitrogen
F

(meta to OMe)
7.26Doublet (d)2H8.6AA'BB' System
G

(ortho to OMe)
6.88Doublet (d)2H8.6AA'BB' System
H

~1.4 - 2.0Broad (br s)2H-Variable, exchangeable

Critical Validation Check: To confirm the ether linkage is intact and not hydrolyzed:

  • Verify the integral ratio of the Benzylic

    
     (4.43 ppm) to the Propyl 
    
    
    (3.55 ppm) is exactly 1:1 (2H:2H).[1][3]
  • If the signal at 3.55 ppm shifts upfield to ~3.6-3.7 ppm and broadens, it suggests the presence of free alcohol (hydrolysis).[1][2][3]

Mass Spectrometry (MS)

The PMB ether linkage is labile under high-energy collision conditions.[1][2][3] The fragmentation pattern provides a "fingerprint" for the molecule.[1][2][3]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

13
Fragmentation Pathway Analysis

MS_FragmentationParentParent Ion[M+H]+ = 196.13Frag1PMB Cation(Tropylium deriv.)m/z = 121.06Parent->Frag1C-O Cleavage(Major Path)Frag2AminopropanolNeutral Loss(Not detected in + mode)Parent->Frag2Neutral LossFrag3Methoxybenzeneradical cationm/z = 108Frag1->Frag3-CH

Figure 2: ESI+ Fragmentation pathway.[1][2] The base peak is typically m/z 121 (PMB cation).

Interpretation:

  • Molecular Ion: Observe

    
     196.1 (
    
    
    ).[1][2][3]
  • Base Peak: The spectrum is often dominated by

    
     121 (the stable 4-methoxybenzyl carbocation).[1][2][3]
    
  • Absence of:

    
     138 (p-methoxybenzyl alcohol) or 
    
    
    76 (3-amino-1-propanol) in the source spectrum indicates high purity.[1][2]

Part 3: Experimental Protocols

Purity Validation Protocol (HPLC-UV-MS)

This protocol ensures the separation of the desired amine from potential benzylic alcohol impurities.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-10 min: 5%

      
       95% B (Linear ramp)[1][2]
      
    • 10-12 min: 95% B[1][2]

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (PMB specific).[1][2][3]

  • Acceptance Criteria: Single peak at retention time corresponding to

    
    . Impurity peaks at 254 nm must be 
    
    
    .[1][2][3]
NMR Sample Preparation[1][2][3][4]
  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Add 0.6 mL

    
     (containing 0.03% TMS).
    
  • Filtration: If the solution is cloudy (common if HCl salt is present in free base prep), filter through a cotton plug into the NMR tube.[3]

  • Acquisition: Run 16 scans for 1H; 256 scans for 13C.

Part 4: References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.).[1][2][3] Wiley-Interscience.[1][2][3][4] (Detailed stability data of PMB ethers). [1][3]

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 10868673, this compound. Retrieved from [Link][1][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4][5] (Reference for AA'BB' coupling constants and ether chemical shifts).

Technical Monograph: 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical architecture, synthesis, and application of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine . This document is structured for researchers requiring actionable data on this specific building block, distinguishing it from its phenoxy and methyl-ether analogs.

Chemical Identity & Structural Analysis

This compound serves as a mono-protected heterobifunctional linker . It consists of a propyl chain terminated by a primary amine at position 1 and a p-methoxybenzyl (PMB) ether at position 3.

In medicinal chemistry, it functions as a "masked" 3-aminopropanol equivalent. The PMB group acts as an acid-labile or oxidatively cleavable protecting group, allowing the amine to react (e.g., amide coupling, reductive amination) while the oxygen remains inert until deprotection is required.

Key Identifiers
ParameterValue
IUPAC Name This compound
Common Name

-PMB-3-aminopropanol; 3-(4-Methoxybenzyloxy)propylamine
Molecular Formula

Molecular Weight 195.26 g/mol
SMILES COc1ccc(COCCCN)cc1
Key Functional Groups Primary Amine (

), Benzyl Ether (

), Methoxy (

)

Critical Distinction: Do not confuse with 3-(4-methoxyphenoxy)propylamine , where the oxygen is directly bonded to the aromatic ring. The "methoxy" in the IUPAC name refers to the benzylic linkage, conferring significantly different stability and deprotection profiles.

Synthetic Architecture

Two primary routes exist for synthesizing this compound: the Cyanoethylation Route (Industrial/Scalable) and the N-Protection Route (Laboratory/High-Fidelity).

Route A: The Cyanoethylation Strategy (Scalable)

This route utilizes the Michael addition of p-methoxybenzyl alcohol to acrylonitrile, followed by nitrile reduction. It is preferred for scale-up as it avoids protection/deprotection steps.

  • Michael Addition: p-Methoxybenzyl alcohol reacts with acrylonitrile in the presence of a base (e.g., Triton B or NaOMe) to form the nitrile intermediate.

  • Reduction: The nitrile is reduced to the primary amine using catalytic hydrogenation (Raney Ni) or hydride donors (

    
    ).
    
Route B: The N-Protection Strategy (Laboratory)

Direct alkylation of 3-aminopropanol with PMB-Cl is problematic due to competing N-alkylation. This route masks the amine first.

  • N-Protection: 3-Aminopropanol is treated with

    
     to yield N-Boc-3-aminopropanol.
    
  • O-Alkylation: The alcohol is deprotonated (NaH/DMF) and reacted with p-methoxybenzyl chloride (PMB-Cl).

  • Global Deprotection: Acidic cleavage (TFA/DCM) removes the Boc group. Note: Conditions must be controlled to avoid cleaving the acid-sensitive PMB ether.

Synthetic Workflow Diagram

SynthesisPathways cluster_legend Legend Start Starting Material Inter Intermediate Prod Target Product PMB_Alc p-Methoxybenzyl Alcohol Nitrile 3-(PMB-oxy)propanenitrile PMB_Alc->Nitrile Base (Triton B) Michael Addn. Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Nitrile Target 3-[(4-Methoxyphenyl)methoxy] propan-1-amine Nitrile->Target Reduction (H2/Raney Ni or LAH) AminoProp 3-Aminopropanol Boc_Int N-Boc-3-aminopropanol AminoProp->Boc_Int Boc2O, TEA PMB_Boc O-PMB-N-Boc Intermediate Boc_Int->PMB_Boc NaH, PMB-Cl (O-Alkylation) PMB_Boc->Target TFA/DCM (Selective N-Deprotection)

Figure 1: Comparative synthetic pathways. Route A (top) is preferred for atom economy; Route B (bottom) offers higher control on small scales.

Reactivity Profile & Deprotection Logic

The utility of this molecule lies in the differential stability of the amine and the PMB ether.

The PMB Ether: Oxidative Cleavage

Unlike simple benzyl ethers, the electron-donating para-methoxy group makes the PMB ether highly susceptible to oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) . This allows deprotection under neutral conditions, preserving other acid-sensitive groups.

DDQ Cleavage Mechanism[1][2]
  • Single Electron Transfer (SET): The electron-rich aromatic ring of the PMB group transfers an electron to DDQ, forming a charge-transfer complex.

  • Hydrogen Abstraction: A benzylic proton is abstracted, forming a stabilized benzylic cation/radical.

  • Hydrolysis: Water attacks the benzylic position, releasing p-methoxybenzaldehyde and the free alcohol (3-aminopropanol derivative).

Amine Reactivity

The primary amine at position 1 is a potent nucleophile (


 for the conjugate acid).
  • Acylation: Reacts with NHS-esters or acid chlorides to form stable amide bonds (Linker applications).

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

Deprotection Pathway Diagram

PMB_Cleavage Target Substrate-O-PMB CT_Complex [Substrate-O-PMB]•+  [DDQ]•- (Charge Transfer Complex) Target->CT_Complex DDQ (Oxidant) Oxonium Oxonium Ion Intermediate CT_Complex->Oxonium -H+ (Benzylic Abstraction) Hydrolysis Hemiacetal Intermediate Oxonium->Hydrolysis + H2O Products Free Alcohol (Substrate-OH) + p-Methoxybenzaldehyde Hydrolysis->Products Collapse

Figure 2: Oxidative cleavage mechanism of the PMB ether using DDQ, regenerating the hydroxyl group.

Experimental Protocol: Route A (Michael Addition)

Based on standard protocols for cyanoethylation of alcohols.

Step 1: Synthesis of 3-[(4-Methoxyphenyl)methoxy]propanenitrile
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer.

  • Reagents: Charge with p-methoxybenzyl alcohol (13.8 g, 100 mmol) and Triton B (40% in MeOH, 1.0 mL).

  • Addition: Heat to 40°C. Add acrylonitrile (5.83 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temp <50°C.

  • Workup: Stir for 4 hours at 45°C. Neutralize with dilute HCl. Extract with Ethyl Acetate.[3] Wash with brine.[4]

  • Purification: Concentrate in vacuo. The nitrile is often pure enough for the next step (Check IR: Nitrile peak at ~2250 cm⁻¹).

Step 2: Reduction to Amine
  • Setup: High-pressure hydrogenation vessel (Parr shaker) or reflux setup for hydride reduction.

  • Reagent (LAH Method): Suspend

    
     (4.0 g) in dry THF (100 mL) at 0°C under Argon.
    
  • Addition: Add the nitrile (from Step 1) dissolved in THF dropwise.

  • Reaction: Allow to warm to RT, then reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (4 mL), 15% NaOH (4 mL), then water (12 mL). Filter the white precipitate.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate. Distill under reduced pressure (Kugelrohr) to obtain the clear oil.
    

Applications in Drug Discovery

This molecule is a high-value "spacer" in medicinal chemistry.[5]

Application DomainFunctionMechanism
PROTACs LinkerProvides a 3-carbon distance between the E3 ligase ligand and the Target protein ligand. The PMB group increases lipophilicity during cell permeability assays and can be removed metabolically or chemically.
Fragment-Based Design ScaffoldActs as a protected form of 3-aminopropanol. The amine binds to acidic residues (Asp/Glu) in the target pocket, while the PMB group probes hydrophobic pockets.
Antibody-Drug Conjugates SpacerThe amine conjugates to the antibody (via surface Lys or Cys linkers), while the alcohol (after PMB removal) attaches to the cytotoxic payload.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for PMB ether stability and cleavage conditions).
  • Horita, K., et al. (1986). "On the selectivity of deprotection of benzyl, MPM, and DMPM ethers with DDQ." Tetrahedron Letters, 27(33), 3881-3884. Link

  • Wuts, P. G. M. (2020). "Esters and Ethers."[2] In Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • PubChem. (n.d.).[6][7] 3-Aminopropan-1-ol Compound Summary. National Library of Medicine.[7] Link (Precursor data).

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ethers. Link

Sources

starting materials for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the starting materials and synthetic methodology for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine (also known as 3-(4-methoxybenzyloxy)propylamine). This molecule serves as a critical linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and as a protected spacer in fragment-based drug discovery.

The guide prioritizes the Cyanoethylation-Reduction Route , a two-step sequence favored for its scalability, cost-efficiency, and avoidance of N-protection/deprotection steps common in alternative Williamson ether syntheses.

Target Molecule Analysis

PropertyDetail
IUPAC Name This compound
Common Name 3-(4-Methoxybenzyloxy)propylamine
Molecular Formula

Molecular Weight 195.26 g/mol
Structure

Role Heterobifunctional Linker / Protected Amino-Alcohol
Retrosynthetic Logic

The synthesis is best approached by disconnecting the C-N bond (via reduction) or the O-C bond (via Michael addition).

  • Path A (Recommended): Disconnection of the amine to a nitrile precursor.

    • Precursor: 3-[(4-Methoxyphenyl)methoxy]propanenitrile.

    • Reaction: Reduction of Nitrile.[1][2][3][4][5][6]

    • Origin: Michael addition of 4-Methoxybenzyl alcohol to Acrylonitrile.

  • Path B (Alternative): Disconnection of the ether bond.

    • Precursor: 3-Aminopropan-1-ol (N-protected) + 4-Methoxybenzyl halide.[7]

    • Drawback: Requires additional protection/deprotection steps to prevent N-alkylation.

Primary Starting Materials

The success of the synthesis relies heavily on the quality and handling of the following core starting materials.

A. 4-Methoxybenzyl Alcohol (Anisyl Alcohol)
  • Role: Nucleophile in the Michael addition.

  • CAS: 105-13-5

  • Purity Requirement: >98%.

  • Critical Impurities:

    • p-Anisaldehyde: Common oxidation byproduct. Can form Schiff bases with the final amine if carried through, reducing yield and purity.

    • Water: Must be minimized (<0.1%) to prevent side reactions with the base catalyst or reducing agents.

  • Handling: Hygroscopic solid/liquid (mp ~22-25°C). Store under inert gas.

B. Acrylonitrile[6][8][9]
  • Role: Michael Acceptor (Electrophile).

  • CAS: 107-13-1

  • Purity Requirement: >99%, stabilized.

  • Stabilizers: Typically contains 35-45 ppm MEHQ (monomethyl ether hydroquinone) to prevent polymerization.

    • Note: For base-catalyzed Michael additions, the inhibitor generally does not need to be removed, as the basic conditions overcome the inhibition.

  • Hazards: Highly toxic, volatile, and flammable. All operations must occur in a fume hood.

C. Triton B (Benzyltrimethylammonium hydroxide)
  • Role: Phase Transfer Catalyst / Base.

  • Form: Typically supplied as a 40% solution in methanol or water.

  • Advantage: Solubilizes the alkoxide intermediate and promotes rapid addition to acrylonitrile without requiring harsh metal hydrides (like NaH).

D. Lithium Aluminum Hydride ( )[3][10]
  • Role: Reducing agent (Nitrile

    
     Amine).[1][3][4][5]
    
  • Alternative: Raney Nickel /

    
     (for industrial scale).
    
  • Requirement: Must be a free-flowing grey powder. Lumps indicate moisture contamination, which lowers activity and creates fire hazards.

Synthetic Protocol: The Cyanoethylation Route[8]

This route avoids the formation of bis-alkylated byproducts common in direct amine alkylation.

Phase 1: Cyanoethylation (Michael Addition)

Reaction:



  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, charge 4-Methoxybenzyl alcohol (1.0 equiv).

  • Catalysis: Add Triton B (40% in MeOH, 0.05 equiv). Warm slightly to 30-40°C to ensure homogeneity.

  • Addition: Dropwise add Acrylonitrile (1.2 equiv) over 30-60 minutes.

    • Control: The reaction is exothermic.[8][9] Maintain internal temperature between 45-55°C using an ice bath if necessary. Avoid exceeding 60°C to prevent polymerization of acrylonitrile.

  • Completion: Stir at 50°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or GC. The starting alcohol spot should disappear.

  • Workup: Neutralize with dilute HCl or acetic acid. Extract with Ethyl Acetate. Wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. The intermediate 3-[(4-Methoxyphenyl)methoxy]propanenitrile is typically a clear oil and can often be used directly (purity >95%) or distilled under high vacuum.

Phase 2: Nitrile Reduction

Reaction:



  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon. Add anhydrous THF (tetrahydrofuran).

  • Reagent Prep: Carefully add

    
      (1.5 - 2.0 equiv) at 0°C. Stir to form a grey suspension.
    
  • Addition: Dissolve the Nitrile intermediate from Phase 1 in anhydrous THF. Add this solution dropwise to the

    
     suspension at 0°C.
    
    • Caution: Hydrogen gas evolution. Maintain slow addition.

  • Reaction: Allow to warm to room temperature and reflux for 3-6 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: A granular white precipitate (Aluminum salts) forms. Filter through a Celite pad. Rinse the pad with THF or Diethyl Ether.

  • Final Purification: Concentrate the filtrate. The residue is the target amine. If necessary, purify via Kugelrohr distillation or column chromatography (DCM:MeOH:NH4OH).

Visualization of Workflows

Reaction Pathway Diagram

SynthesisPath SM1 4-Methoxybenzyl Alcohol (PMB-OH) INT Intermediate: 3-[(4-Methoxyphenyl)methoxy]propanenitrile SM1->INT Michael Addition (50°C) SM2 Acrylonitrile (CH2=CH-CN) SM2->INT CAT Cat: Triton B (Base) CAT->INT PROD Target: This compound INT->PROD Reduction RED Reagent: LiAlH4 (THF, Reflux) RED->PROD

Caption: Two-step synthesis via Cyanoethylation and Reduction.

Retrosynthetic Analysis Tree

Retro Target Target Molecule (PMB-O-Propylamine) Split1 Disconnection: C-N Bond (Reduction) Target->Split1 Nitrile Nitrile Precursor (PMB-O-CH2-CH2-CN) Split1->Nitrile Split2 Disconnection: O-C Bond (Michael Addition) Nitrile->Split2 SM_A 4-Methoxybenzyl Alcohol Split2->SM_A SM_B Acrylonitrile Split2->SM_B

Caption: Retrosynthetic breakdown leading to the selection of PMB-OH and Acrylonitrile.

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical checkpoints are mandatory:

TechniqueExpected Signal (Diagnostic)Purpose
1H NMR

3.80 (s, 3H,

)
Confirm PMB group integrity.
1H NMR

2.7-2.9 (t, 2H,

)
Confirm reduction of nitrile (shift from

2.5 to

2.8).
IR Spectroscopy Disappearance of 2250

(CN)
Confirm complete reduction of nitrile.
IR Spectroscopy Appearance of 3300-3400

(NH)
Confirm formation of primary amine.
HPLC/MS Single peak,

Purity check (>95% required).

References

  • Cyanoethylation of Alcohols

    • Source: Organic Reactions.[1][3][5][8][10][11][12][13] "The Cyanoethylation Reaction."

    • Relevance: Establishes the protocol for the Michael addition of alcohols to acrylonitrile using basic c
    • URL:[Link]

  • Reduction of Nitriles

    • Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."
    • Relevance: Details the use of Lithium Aluminum Hydride and catalytic hydrogenation for converting nitriles to primary amines.
    • URL:[Link]

  • Properties of 3-(4-Methoxyphenoxy)propanenitrile (Analogous Chemistry)

    • Source: PubChem.
    • Relevance: Provides physical property data for the closely related phenoxy analog, validating the stability of the nitrile intermedi
    • URL:[Link]

  • Preparation of 3-Methoxypropylamine (Methodology Reference)

Sources

3-[(4-Methoxyphenyl)methoxy]propan-1-amine and its role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Heterobifunctional Linker Systems[1]

Executive Summary

3-[(4-Methoxyphenyl)methoxy]propan-1-amine (CAS 55470-69-4) serves as a specialized "masked" heterobifunctional building block in modern medicinal chemistry.[1] Structurally, it consists of a primary amine and a p-methoxybenzyl (PMB) ether separated by a flexible three-carbon propyl chain.[1]

Unlike simple alkyl amines, this molecule offers a unique orthogonal reactivity profile . The PMB group acts as a robust protecting group for the hydroxyl terminus, stable to basic and nucleophilic conditions (such as amide coupling or reductive amination), yet selectively cleavable under specific oxidative (DDQ) or acidic (TFA) conditions. This guide details its synthesis, reactivity, and critical role in constructing PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug conjugates.

Section 1: Structural Analysis & Reactivity Profile[1]

The utility of this intermediate lies in its ability to differentiate two reactive termini—a concept known as desymmetrization or orthogonality .

FeatureChemical MoietyFunctionality & Reactivity
Nucleophilic Handle Primary Amine (

)
High Reactivity. Readily participates in acylation, alkylation, and reductive amination.[1] It is the "entry point" for attaching the first ligand (e.g., an E3 ligase binder).
Spacer Propyl Chain (

)
Linker. Provides a ~4–5 Å spatial separation.[1] This specific length is often a "Goldilocks" zone—long enough to prevent steric clash between domains but short enough to maintain entropic favorability in ternary complex formation.
Masked Electrophile PMB Ether (

)
Latent Functionality. The PMB ether is stable during the amine's reaction.[1] Post-coupling, it can be cleaved to reveal a primary alcohol (

), which can then be activated (e.g., to a mesylate or tosylate) for a second coupling event.[1]
The "Phenoxy" vs. "Benzylic" Distinction

Critical Note: Researchers often confuse this target with 3-(4-methoxyphenoxy)propan-1-amine.[1]

  • Target (CAS 55470-69-4): Contains a benzylic ether (

    
    ).[1] The ether oxygen is nucleophilic; the protecting group is cleavable by oxidation (DDQ).
    
  • Phenoxy Analog: Contains a phenyl ether (

    
    ).[1] This bond is extremely robust and generally uncleavable without harsh conditions (e.g., 
    
    
    
    ), making it a permanent structural feature rather than a transient linker.
Section 2: Synthetic Methodologies

The synthesis of this compound relies on the cyanoethylation of 4-methoxybenzyl alcohol (anisyl alcohol).[1] This route is preferred over Williamson ether synthesis due to higher atom economy and the avoidance of bis-alkylation byproducts.

Protocol A: The Cyanoethylation-Reduction Sequence (Industrial Standard)

This two-step sequence utilizes the Michael addition of the alcohol to acrylonitrile, followed by catalytic hydrogenation.

Step 1: Michael Addition (Cyanoethylation) [1][2]

  • Reagents: 4-Methoxybenzyl alcohol, Acrylonitrile, Triton B (Benzyltrimethylammonium hydroxide) or KOH (cat).[1]

  • Conditions:

    
    , solvent-free or in t-BuOH.
    
  • Mechanism: The base deprotonates the alcohol; the alkoxide attacks the

    
    -carbon of acrylonitrile.
    

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel (cat),

    
     (50 psi), 
    
    
    
    (in MeOH).
  • Conditions:

    
    .
    
  • Note: Ammonia is critical to suppress the formation of secondary amines (dimerization) during reduction.

SynthesisWorkflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction SM1 4-Methoxybenzyl Alcohol Inter Intermediate: 3-[(4-Methoxyphenyl) methoxy]propanenitrile SM1->Inter Triton B (cat) 0°C to RT Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product FINAL PRODUCT: 3-[(4-Methoxyphenyl) methoxy]propan-1-amine Inter->Product H2, Raney Ni NH3/MeOH

Figure 1: The cyanoethylation route ensures high selectivity for the mono-ether, avoiding the polymerization risks associated with epoxide ring-opening routes.[1]

Section 3: Application in PROTAC Linker Design

In the development of PROTACs, the linker is not merely a connector; its physicochemical properties (lipophilicity, solubility, rigidity) dictate cell permeability and degradation efficiency.

This molecule is particularly valuable when a hydrophobic, non-PEG linker is required to tune the LogP of the final degrader.

The "Masked Alcohol" Strategy

The primary utility of CAS 55470-69-4 is its use as a monoprotected 1,3-propanediol equivalent .[1] It allows the sequential attachment of two different ligands (Warhead and E3 Ligand) without the risk of cross-reactivity.

Experimental Workflow: Sequential Coupling

  • Amide Coupling (Amine Terminus): The amine reacts with the carboxylic acid of Ligand A (e.g., VHL ligand). The PMB group remains intact.

  • PMB Deprotection: The intermediate is treated with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water.[1]

    • Why DDQ? It oxidatively cleaves the PMB ether under neutral conditions, preserving the newly formed amide bond and other acid-sensitive groups.

  • Activation: The revealed hydroxyl group is converted to a leaving group (Tosylate, Mesylate, or Iodide).

  • Etherification/Alkylation (Hydroxyl Terminus): The activated linker reacts with the nucleophile of Ligand B (e.g., Warhead).

ProtacStrategy Start 3-[(4-Methoxyphenyl)methoxy] propan-1-amine Step1 Step 1: Amide Coupling (React with Ligand A-COOH) Start->Step1 Inter1 Intermediate 1: Ligand A-Linker-OPMB Step1->Inter1 Step2 Step 2: Oxidative Cleavage (DDQ, DCM/H2O) Inter1->Step2 PMB Removal Inter2 Intermediate 2: Ligand A-Linker-OH Step2->Inter2 Reveals Alcohol Step3 Step 3: Activation & Coupling (1. TsCl/Pyridine -> 2. Ligand B-Nu) Inter2->Step3 Final FINAL PROTAC: Ligand A-Linker-Ligand B Step3->Final

Figure 2: The orthogonal deprotection strategy allows for the precise construction of heterobifunctional molecules.[1]

Section 4: Handling, Stability & Troubleshooting
1. PMB Stability Issues

While robust, the PMB ether is sensitive to strong acids (TFA > 10%) and oxidation.

  • Storage: Store under inert atmosphere (Argon) at -20°C. The amine can absorb

    
     from the air to form carbamates; the ether can auto-oxidize to the benzaldehyde over prolonged exposure to air/light.
    
  • Avoid: Do not use CAN (Ceric Ammonium Nitrate) for deprotection if your molecule contains other oxidizable amines; DDQ is more chemoselective.[1]

2. Purification of the Amine

The free amine is polar and can streak on silica gel.

  • Recommendation: Use DCM:MeOH:NH4OH (90:10:1) as the eluent.[1] The ammonium hydroxide suppresses interaction with silanols.

  • Alternative: Convert to the HCl salt for long-term storage and easier handling.

3. Deprotection Troubleshooting (DDQ)

If the PMB cleavage with DDQ is slow or stalls:

  • Buffer: The reaction generates acid (DDQ-H2).[1] Add a phosphate buffer (pH 7) or solid

    
     to the reaction mixture to prevent acid-catalyzed side reactions.
    
  • Scavenger: The byproduct is 4-methoxybenzaldehyde.[1] In rare cases, this aldehyde can react with the primary amine (if exposed). Ensure the amine is already coupled (Step 1 above) before removing the PMB.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for PMB stability and cleavage conditions).
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312.[1] Link[1]

  • Wuts, P. G. M. (2006).[1] Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. In Greene's Protective Groups in Organic Synthesis. Link[1]

  • PubChem Compound Summary. (2025). 3-(4-methoxyphenyl)propan-1-amine (Structural Analog Data). National Center for Biotechnology Information. Link(Note: Used for physical property estimation of the propyl-amine core).[1]

  • Cibulka, R., Vasold, R., & König, B. (2004). Catalytic Photooxidation of 4-methoxybenzyl Alcohol. Chemistry – A European Journal, 10(24), 6224-6231.[1] Link (Mechanistic insight into PMB oxidation).[1]

Sources

biological activity of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical biology, synthesis, and pharmacological applications of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine .

A Versatile Pharmacophore and Linker in Medicinal Chemistry

H

NO

Molecular Weight: 195.26 g/mol

Executive Summary

This compound is a primary aliphatic amine characterized by a p-methoxybenzyl (PMB) ether linkage. Unlike simple alkyl amines, the incorporation of the PMB moiety confers specific electronic properties (electron-donating methoxy group) and lipophilicity, making it a "privileged scaffold" in drug discovery.

It serves two primary roles in modern medicinal chemistry:

  • Pharmacophore: As a structural homolog of local anesthetics (e.g., pramoxine) and monoamine transporter modulators.

  • Linker: A flexible, stable tether for connecting warheads in PROTACs (Proteolysis Targeting Chimeras) or bifunctional anticancer agents.

Chemical Biology & Structure-Activity Relationship (SAR)

The molecule's biological activity is dictated by three distinct structural zones:

The PMB "Tail" (Lipophilic Domain)

The 4-methoxyphenyl group provides significant lipophilicity (


), facilitating membrane permeability. The methoxy substituent at the para position is an electron-donating group (EDG), which increases electron density on the aromatic ring. This makes the ring susceptible to metabolic oxidation (O-demethylation) by Cytochrome P450 enzymes, a key consideration for half-life optimization.
The Ether Linker (H-Bond Acceptor)

The benzyloxy ether oxygen acts as a hydrogen bond acceptor. In the context of sodium channel blockade (local anesthesia), this oxygen atom mimics the ester or amide linkages found in cocaine or procaine but with superior hydrolytic stability.

The Propyl-Amine "Head" (Ionizable Center)

The primary amine (


) is protonated at physiological pH. This cationic center is critical for:
  • Receptor Binding: Forming ionic bonds with aspartate/glutamate residues in G-protein coupled receptors (GPCRs) like S1P1.

  • Solubility: Enhancing the aqueous solubility of otherwise hydrophobic drug candidates.

Biological Applications

S1P1 Receptor Modulation (Immunology)

Research indicates that benzyl ether derivatives of propylamines serve as agonists for the Sphingosine-1-phosphate receptor 1 (S1P1). The flexibility of the propyl chain allows the PMB group to occupy the hydrophobic pocket of the receptor, while the amine interacts with the polar headgroup region.

  • Mechanism: Internalization of the S1P1 receptor, leading to lymphopenia (sequestration of lymphocytes in lymph nodes).

  • Therapeutic Potential: Treatment of autoimmune diseases (e.g., Multiple Sclerosis).[1]

Sodium Channel Blockade (Anesthesia)

The molecule is a structural bioisostere of Pramoxine (which uses a morpholine head and a phenoxy linker). The open-chain propylamine variant retains the ability to block voltage-gated sodium channels (


), preventing depolarization in neuronal membranes.
  • Causality: The protonated amine blocks the intracellular pore of the channel, while the lipophilic tail anchors the molecule within the lipid bilayer near the channel interface.

Anticancer Drug Conjugation

The primary amine is a high-yield nucleophile, making this molecule an ideal "linker" for synthesizing hydrazide or triazole-based anticancer agents. Derivatives have shown cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines by inducing oxidative stress (ROS generation).

Validated Synthetic Protocol

To ensure high purity and avoid over-alkylation, the Cyanoethylation-Reduction route is the industry standard, superior to direct alkylation of the amine.

Step 1: Cyanoethylation (Michael Addition)

Reaction: 4-Methoxybenzyl alcohol + Acrylonitrile


 3-[(4-Methoxyphenyl)methoxy]propanenitrile
  • Setup: Charge a chemically resistant reactor with 4-Methoxybenzyl alcohol (1.0 eq).

  • Catalyst: Add catalytic Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) or KOH (0.05 eq).

  • Addition: Cool to 0°C. Dropwise add Acrylonitrile (1.2 eq) to control the exotherm.

  • Incubation: Stir at room temperature for 12–24 hours.

  • Workup: Neutralize with dilute HCl. Extract with dichloromethane (DCM). Wash with brine.[2]

  • Yield: Expect >90% conversion to the nitrile intermediate.

Step 2: Nitrile Reduction

Reaction: Nitrile


 Primary Amine
  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH

    
    )  (2.0 eq) in dry THF under Argon/Nitrogen atmosphere.
    
  • Addition: Slowly add the nitrile solution (in THF) at 0°C. Caution: Vigorous hydrogen evolution.

  • Reflux: Heat to reflux (66°C) for 4 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Purification: Filter the white precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    . Remove solvent in vacuo.
  • Validation: Verify via NMR. The diagnostic triplet for

    
     should appear around 
    
    
    
    2.7 ppm.

Experimental Visualization

Synthesis Workflow Diagram

SynthesisRoute Start 4-Methoxybenzyl Alcohol Inter Intermediate: Nitrile Derivative Start->Inter Triton B, 0-25°C Cyanoethylation Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target: 3-[(4-Methoxyphenyl) methoxy]propan-1-amine Inter->Product THF, Reflux Reduction Reagent2 LiAlH4 (Reducing Agent) Reagent2->Product

Caption: Two-step "Cyanoethylation-Reduction" pathway ensuring exclusive primary amine formation.

Pharmacophore Mapping

Pharmacophore Methoxy Methoxy Group (Metabolic Site) Ring Aromatic Ring (Lipophilic/Pi-Stacking) Methoxy->Ring Electron Donation Linker Ether Oxygen (H-Bond Acceptor) Ring->Linker Chain Propyl Chain (Flexible Spacer) Linker->Chain Amine Primary Amine (Cationic Center) Chain->Amine Distance: ~3-4 Å

Caption: Structural decomposition highlighting the lipophilic tail, acceptor linker, and cationic head.

Biological Assay Protocol: In Vitro Cytotoxicity (MTT)

To evaluate derivatives of this amine for anticancer potential (e.g., against U-87 glioblastoma cells).

  • Seeding: Plate U-87 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the amine derivative in DMSO. Dilute with media to concentrations of 0.1, 1, 10, 50, and 100

    
    M. Add to wells (triplicate).
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression (Log-inhibitor vs. normalized response).
    

Data Summary Table

PropertyValue / DescriptionRelevance
LogP (Predicted) 1.62Moderate lipophilicity; good CNS penetration potential.
pKa (Amine) ~10.5Predominantly ionized at pH 7.4 (Cationic).[1]
H-Bond Donors 2 (Amine hydrogens)Critical for receptor pocket anchoring.
H-Bond Acceptors 3 (N, Ether O, Methoxy O)Interaction with serine/threonine residues.[3]
Rotatable Bonds 6High flexibility allows "induced fit" binding.

References

  • Synthesis via Cyanoethylation

    • Title: Michael additions of acrylonitrile with various alcohols over CO3(2-)-resin.[4]

    • Source: ResearchGate / C
    • URL:[Link]

  • S1P1 Agonist Activity

    • Title: Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists.
    • Source: Bioorganic & Medicinal Chemistry
    • URL:[Link]

  • Anticancer Derivatives (Hydrazides/Triazoles)

    • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide (Analogous Scaffold).
    • Source: MDPI / Molecules
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-Methoxybenzyl alcohol (Precursor Data).[1][5]

    • Source: PubChem[1][6]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Coupling Protocols for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental procedures for coupling 3-[(4-Methoxyphenyl)methoxy]propan-1-amine (referred to herein as Linker-NH₂ ) to carboxylic acid or carbonyl-containing scaffolds.

Linker-NH₂ serves as a vital bifunctional building block, often utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery. It features a primary amine nucleophile and a p-methoxybenzyl (PMB) ether moiety.

Critical Chemical Constraint: While the primary amine is robust, the PMB ether linkage is acid-labile . Standard acidic deprotection conditions (e.g., high % TFA) used elsewhere in peptide synthesis may prematurely cleave the PMB group. This protocol prioritizes basic and neutral coupling conditions to ensure chemoselectivity and structural integrity.

Chemical Profile & Reactivity[1][2]

PropertyDataImplication for Coupling
CAS 104556-72-7Reference standard.
Functional Group Primary Amine (

)
High nucleophilicity; pKa

9.5. Requires base (DIPEA/TEA) to deprotonate ammonium salts.
Linker Type PMB-EtherAcid Sensitive. Stable to base (NaOH, NaHCO₃) and reduction. Cleaves with DDQ, CAN, or strong acid (TFA).[1]
Solubility DCM, DMF, MeOHExcellent solubility in polar aprotic solvents used for coupling.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Recommended for discovery-scale synthesis (10 mg – 500 mg) where yield and speed are prioritized over reagent cost.

Reagent Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (

)
1.0 equivLimiting Reagent
Linker-NH₂ 1.1 – 1.2 equivNucleophile (slight excess ensures complete consumption of acid)
HATU 1.1 – 1.2 equivCoupling Agent (Uronium salt)
DIPEA (Hünig's Base) 3.0 – 4.0 equivBase (Scavenges protons, maintains amine reactivity)
DMF (Anhydrous) [0.1 M]Solvent (Ensure dryness to prevent HATU hydrolysis)
Step-by-Step Procedure
  • Activation: In a clean, dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) . Stir for 2 minutes.

    • Note: The solution may warm slightly.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion.

    • Visual Check: The solution typically turns yellow/orange upon formation of the activated ester (O-At ester). Stir for 5–10 minutes at Room Temperature (RT).

  • Amine Addition: Add Linker-NH₂ (1.2 equiv) (dissolved in minimal DMF if solid, or neat if liquid).

  • Reaction: Stir at RT for 1–4 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the acid peak and the appearance of the product mass (

      
      ).
      
  • Quenching: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Workup (Crucial for PMB Stability):

    • Wash organic layer with Saturated NaHCO₃ (2x) (Removes unreacted acid/HATU byproducts).

    • Wash with Water (1x) and Brine (1x) .

    • Avoid: Do not wash with 1M HCl, as this risks hydrolyzing the PMB ether over time. If acidic wash is strictly necessary for amine removal, use dilute citric acid (5% w/v) and minimize contact time.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination

Recommended for creating secondary amine linkages (alkylation) with aldehydes or ketones.

Reagent Stoichiometry
ComponentEquivalentsRole
Aldehyde/Ketone 1.0 equivElectrophile
Linker-NH₂ 1.1 equivNucleophile
NaBH(OAc)₃ 1.5 – 2.0 equivMild Reducing Agent (Selective for imines)
Acetic Acid (AcOH) 1.0 – 2.0 equivCatalyst (Activates imine formation)
DCM or DCE [0.1 – 0.2 M]Solvent
Step-by-Step Procedure
  • Imine Formation: Dissolve the Aldehyde/Ketone and Linker-NH₂ in DCM (or DCE).

  • Activation: Add Acetic Acid (1.0 equiv) . Stir for 30–60 minutes at RT.

    • Mechanistic Insight: This pre-stir allows the hemiaminal/imine equilibrium to establish before reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions.

    • Safety: Gas evolution (minimal) may occur.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Quench by adding Saturated NaHCO₃ (slowly). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3x).

    • Dry organic layers over Na₂SO₄ and concentrate.

Visualization & Logic Flows

Experimental Workflow (Amide Coupling)

This diagram illustrates the critical decision points and process flow to preserve the PMB group.

AmideCoupling Start Start: Carboxylic Acid + Linker-NH2 Activation Add HATU + DIPEA (Form Active Ester) Start->Activation Addition Add Linker-NH2 (Nucleophilic Attack) Activation->Addition Monitor LC-MS Check (Is Acid Consumed?) Addition->Monitor Monitor->Addition No (Add more reagents) Quench Dilute with EtOAc Monitor->Quench Yes Wash Wash: Sat. NaHCO3 (Remove Byproducts) Quench->Wash Warning CRITICAL: Avoid Strong Acid (Protects PMB Ether) Wash->Warning Check pH Final Concentrate & Purify Warning->Final

Caption: Workflow for HATU-mediated coupling emphasizing basic workup to prevent PMB cleavage.

Reagent Selection Logic

Use this logic to select the correct protocol based on your substrate scale and type.

SelectionLogic Input Coupling Requirement TypeCheck Linkage Type? Input->TypeCheck Amide Amide Bond (C=O)-NH TypeCheck->Amide Amine Secondary Amine CH2-NH TypeCheck->Amine ScaleCheck Scale? Amide->ScaleCheck MethodRed Method B: Reductive Amination (NaBH(OAc)3) Amine->MethodRed Small <500mg (Discovery) ScaleCheck->Small Large >1g (Process) ScaleCheck->Large MethodA Method A: HATU/DIPEA (High Yield, Fast) Small->MethodA MethodB Method C: EDCI/HOBt (Cost Effective, Easy Wash) Large->MethodB

Caption: Decision matrix for selecting the optimal coupling protocol.

Quality Control & Troubleshooting

NMR Validation

When analyzing the product 1H NMR (CDCl₃), verify the integrity of the Linker-PMB moiety:

  • PMB Methoxy: Singlet (~3.80 ppm, 3H).

  • PMB Benzylic: Singlet (~4.45 ppm, 2H).

  • Aromatic PMB: Two doublets (~6.88 ppm and ~7.26 ppm, AA'BB' system).

  • Linker Methylenes: Multiplets at ~1.8 ppm (central

    
    ) and ~3.5 ppm (
    
    
    
    and
    
    
    ).
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Amine protonated (Salt form)Ensure at least 3.0 equiv of DIPEA is used. The amine must be free to attack.
PMB Loss Acidic WorkupSwitch from 1M HCl wash to Citric Acid or omit acidic wash entirely.
Racemization Over-activationReduce activation time (step 3) or switch to EDCI/HOBt if the carboxylic acid is chiral and sensitive.
Sticky Solid Urea byproduct (if using DCC)Switch to HATU (Protocol A) or EDCI (Protocol C) which have water-soluble byproducts.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing PMB Ether stability).

Sources

Technical Application Note: Reaction Conditions for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 111535-77-6 | Molecular Formula:


 | MW:  195.26  g/mol 

Introduction: The "Masked" Linker Strategy

3-[(4-Methoxyphenyl)methoxy]propan-1-amine is a specialized bifunctional building block primarily used in medicinal chemistry as a masked propanolamine linker .

Structurally, it consists of a primary amine separated by a propyl chain from a p-methoxybenzyl (PMB) ether. Its utility lies in its orthogonality:

  • The Amine (

    
    ):  Serves as the initial attachment point (anchor) to a scaffold via amide coupling or reductive amination.
    
  • The PMB Ether: Acts as a robust protecting group for the terminal hydroxyl. Unlike trityl or silyl groups, the PMB ether is stable to basic conditions and mild acids, allowing for extensive synthetic manipulation of the scaffold before "revealing" the hydroxyl group for further functionalization (e.g., PROTAC linker synthesis, ADC conjugation).

This guide details the two critical workflows for this molecule: Amine Conjugation and Post-Coupling PMB Deprotection .

Part 1: Amine Conjugation Protocols

The primary amine is the nucleophilic handle.[1] To prevent side reactions, conjugation is typically performed before PMB cleavage.

Protocol A: HATU-Mediated Amide Coupling

Purpose: High-yield attachment of the linker to Carboxylic Acid-containing scaffolds. Mechanism: HATU generates an activated OAt-ester in situ, which reacts rapidly with the primary amine, minimizing racemization on chiral scaffolds.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid Scaffold 1.0 eqSubstrate
Linker (CAS 111535-77-6) 1.1 – 1.2 eqNucleophile
HATU 1.1 – 1.5 eqCoupling Agent
DIPEA (Hünig's Base) 2.0 – 3.0 eqBase (activates acid)
DMF or DMA [0.1 M]Solvent (Anhydrous)
Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF under nitrogen/argon. Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add This compound (1.1 eq) dropwise (dissolved in minimal DMF if solid, or neat if oil).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Acid MW + 195.26 – 18.02).

  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Reductive Amination (STAB Method)

Purpose: Installing the linker onto Aldehydes/Ketones to form a secondary amine. Critical Note: We use Sodium Triacetoxyborohydride (STAB) rather than


 because STAB is non-toxic (no cyanide) and mild enough to preserve the PMB ether.
Step-by-Step Methodology
  • Imine Formation: Dissolve the Aldehyde/Ketone (1.0 eq) and Linker (1.1 eq) in 1,2-Dichloroethane (DCE) or DCM.

    • Optional: Add

      
       (anhydrous) or 4Å molecular sieves to drive imine formation. Stir for 1–2 hours.
      
  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Note: If the reaction is sluggish, add 1.0 eq of Acetic Acid (AcOH) to catalyze the iminium ion formation.

  • Reaction: Stir at RT for 4–12 hours under nitrogen.

  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution possible).
    
  • Extraction: Extract with DCM (3x).

Part 2: PMB Deprotection (The "Reveal")

Once the linker is attached, the PMB group must often be removed to liberate the hydroxyl group (


) for the next synthetic step.
Protocol C: Oxidative Cleavage with DDQ

Why DDQ? PMB ethers are classically cleaved using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .[2][3] This method is orthogonal to acid-labile groups (like Boc or t-Butyl esters) that might be present on your scaffold.

Reagents & Stoichiometry
ComponentEquivalentsRole
PMB-Protected Conjugate 1.0 eqSubstrate
DDQ 1.2 – 1.5 eqOxidant
DCM : Water 18 : 1 ratioSolvent System
Step-by-Step Methodology
  • Preparation: Dissolve the PMB-protected conjugate in Dichloromethane (DCM).

  • Water Addition: Add water (approx. 5% v/v). Crucial: Water is the nucleophile that ultimately forms the hydroxyl group; anhydrous conditions will fail or lead to side products.

  • Oxidation: Add DDQ (1.2 eq) typically as a solid or slurry. The mixture will turn deep green/red/brown (charge-transfer complex).

  • Monitoring: Stir vigorously at RT. Reaction is usually fast (30 min – 2 hours).

    • Endpoint: Conversion of PMB-ether to free alcohol + p-methoxybenzaldehyde byproduct.

  • Workup (Critical Step):

    • Filter the mixture if a precipitate (DDQ-hydroquinone) forms.

    • Wash the filtrate with saturated aqueous

      
        (removes acidic byproducts) and saturated aqueous 
      
      
      
      (Sodium Bisulfite)
      or Ascorbic Acid solution. The bisulfite wash reduces excess DDQ and clears the deep color.
  • Purification: The byproduct (p-methoxybenzaldehyde) is less polar than the free alcohol product. Separate via column chromatography.[4]

Part 3: Visualizing the Workflow

The following diagram illustrates the logical flow of using CAS 111535-77-6 as a linker, highlighting the orthogonality of the amine and the PMB ether.

LinkerStrategy Start CAS 111535-77-6 (H2N-Linker-OPMB) Coupling Reactivity Step: Amide Coupling or Reductive Amination Start->Coupling Nucleophile (NH2) Scaffold Drug Scaffold (R-COOH or R-CHO) Scaffold->Coupling Electrophile Intermediate Protected Conjugate (R-Linker-OPMB) Coupling->Intermediate Stable PMB Ether Deprotection Deprotection Step: DDQ / DCM / H2O Intermediate->Deprotection Oxidative Cleavage Final Final Alcohol (R-Linker-OH) Deprotection->Final Reveals OH Byproduct Byproduct: p-Methoxybenzaldehyde Deprotection->Byproduct Removal

Figure 1: Strategic workflow for using this compound as a masked hydroxyl linker.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Amine salt formationEnsure the amine is free-based. If supplied as HCl salt, add extra DIPEA (1.0 eq) to the reaction mixture.
PMB Not Cleaving Anhydrous conditionsDDQ oxidation requires water to hydrolyze the oxocarbenium intermediate. Ensure 5% water is present in the DCM.
Over-oxidation Excess DDQUse exactly 1.1–1.2 eq of DDQ. Large excesses can oxidize other sensitive functional groups (e.g., benzylic positions).
Emulsion during Workup DDQ polymersFilter the reaction mixture through a Celite pad before aqueous extraction to remove reduced DDQ solids.

References

  • Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849-3862.[7] Link

  • PMB Cleavage (DDQ): Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of MPM (p-methoxybenzyl) protection by DDQ oxidation.[2] Tetrahedron Letters, 23(8), 885-888. Link

  • Greene's Protecting Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Standard reference for PMB stability/cleavage conditions). Link

Sources

Troubleshooting & Optimization

improving the yield of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Executive Summary & Structural Clarification

User Alert: Before proceeding, verify your target structure. There is a frequent nomenclature confusion between the PMB-Ether (Target) and the Phenol-Ether (Common impurity/alternative).

  • Target Molecule: this compound

    • Linkage: Benzylic Ether (PMB-O-Alkyl)

    • Stability: Acid Labile, Base Stable.

  • Common Confusion: 3-(4-Methoxyphenoxy)propan-1-amine

    • Linkage: Phenyl Ether (Ar-O-Alkyl)

    • Stability: Very Stable.

This guide focuses strictly on the PMB-Ether synthesis. The primary challenge is preserving the benzylic ether bond during the reduction of the amine precursor.

Synthetic Pathway Analysis

We recommend the Cyanoethylation-Reduction Route (Route A) for scalability and atom economy. The Williamson Ether Synthesis (Route B) is a viable backup but often suffers from lower yields due to competitive N-alkylation or solubility issues.

SynthesisRoutes Start 4-Methoxybenzyl Alcohol (PMB-OH) Acrylo + Acrylonitrile (Michael Addition) Start->Acrylo Halo + N-(3-bromopropyl)phthalimide (Williamson) Start->Halo Nitrile Intermediate: 3-(PMB-oxy)propanenitrile Acrylo->Nitrile Route A (Recommended) Reduct Reduction (LiAlH4 or BH3) Nitrile->Reduct Target TARGET: This compound Reduct->Target Phth Intermediate: Phthalimide Protected Halo->Phth Route B (Backup) Hydra Hydrazinolysis Phth->Hydra Hydra->Target

Figure 1: Comparison of Synthetic Strategies. Route A is preferred for yield optimization.

Detailed Protocols & Troubleshooting

Phase 1: The Cyanoethylation (Michael Addition)

Objective: React 4-Methoxybenzyl alcohol with acrylonitrile to form the nitrile intermediate.

The Protocol:

  • Reagents: 4-Methoxybenzyl alcohol (1.0 eq), Acrylonitrile (1.2–1.5 eq), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq).

  • Setup: Dissolve alcohol in minimal THF or neat (if liquid). Cool to 0°C.[1]

  • Addition: Add Triton B. Then, add Acrylonitrile dropwise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 12–24h.

  • Workup: Neutralize with dilute HCl (careful not to cleave PMB). Extract with EtOAc.

Troubleshooting Guide:

IssueDiagnosisSolution
Low Conversion Reaction stops at 60-70%.Acrylonitrile polymerization is competing. Add hydroquinone (1%) as a radical inhibitor. Increase base catalyst load to 10 mol%.
Polymer Formation Gummy white solid in flask.Temperature too high during addition. Keep T < 5°C during acrylonitrile addition.
Retro-Michael Product reverts to starting material.Avoid high heat during workup. Do not distill the product above 100°C without vacuum.
Phase 2: The Critical Reduction (Nitrile Amine)

Objective: Reduce the nitrile to a primary amine without cleaving the PMB ether.

CRITICAL WARNING: Do NOT use Pd/C and Hydrogen. Catalytic hydrogenation will cleave the benzylic C-O bond (Hydrogenolysis), destroying your molecule and yielding 3-aminopropanol and p-cresol methyl ether.

Recommended Protocol (LiAlH4):

  • Setup: Dry THF, inert atmosphere (Ar/N2).

  • Addition: Suspend LiAlH4 (1.5 eq) in THF at 0°C.

  • Feed: Add Nitrile intermediate (dissolved in THF) dropwise.

  • Reflux: Heat to mild reflux (60°C) for 3–4 hours.

  • Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, add:

    • x mL Water[1]

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the granular white precipitate. Dry organic phase (

    
    ). Concentrate.
    

Alternative Protocol (Borane-DMS): Use


 (2.0 eq) in THF if LiAlH4 yields are inconsistent. It is milder and highly selective for nitriles.

Troubleshooting Guide:

IssueDiagnosisSolution
PMB Cleavage NMR shows loss of aromatic signals or presence of 4-methoxytoluene.You likely used catalytic hydrogenation or extreme acidic conditions. Switch to LiAlH4 or Borane-DMS .
Incomplete Reduction IR shows residual nitrile peak (

2250 cm

).
Reflux time was insufficient. Nitrile reductions often require heat (unlike aldehydes). Ensure THF is anhydrous; water kills the hydride.
Gel Formation Workup results in an unfilterable aluminum emulsion.You failed the Fieser quench. Use the exact stoichiometric water/NaOH ratios listed above. Do not just "dump" water in.

FAQ: Specific User Scenarios

Q: Can I use the Williamson synthesis instead? I have 3-bromopropylamine HBr. A: Yes, but it is tricky. You cannot simply react PMB-OH with 3-bromopropylamine because the amine will act as a nucleophile and self-polymerize or react with the bromide.

  • Correct Williamson Method: You must use N-(3-bromopropyl)phthalimide . React PMB-alkoxide (formed with NaH) with the protected bromide. Then remove the phthalimide with hydrazine. This adds two steps but is very reliable if the nitrile route fails.

Q: My product is an oil and I need a solid for storage. What do I do? A: Ether-amines are often oils. Convert it to the Hydrochloride salt or Oxalate salt .

  • HCl Salt: Dissolve amine in Et2O. Bubble dry HCl gas or add 1M HCl in Et2O. The white solid is hygroscopic but stable.

  • Oxalate Salt: Often non-hygroscopic and crystalline, making it better for long-term storage.

Q: I see a side product with mass M+14. A: If using the Nitrile route, this is likely the amidine intermediate or incomplete reduction. Increase the equivalents of reducing agent.

Diagnostic Decision Tree

Use this logic flow to diagnose yield loss in your current experiment.

Troubleshooting Start Yield < 50% StepCheck Which Step Failed? Start->StepCheck NitrileFail Step 1: Nitrile Formation StepCheck->NitrileFail Step 1 ReductFail Step 2: Reduction StepCheck->ReductFail Step 2 Polymer Did reaction turn solid/gummy? NitrileFail->Polymer TempIssue Cause: Exotherm Fix: Cool to 0°C, add inhibitor Polymer->TempIssue Yes BaseIssue Cause: Weak Base Fix: Switch to Triton B Polymer->BaseIssue No Cleavage Did PMB group disappear? ReductFail->Cleavage H2Issue Cause: Hydrogenolysis Fix: STOP using Pd/C. Use LiAlH4. Cleavage->H2Issue Yes Emulsion Cause: Bad Workup Fix: Use Fieser Quench Cleavage->Emulsion No

Figure 2: Diagnostic logic for yield improvement.

References

  • Cyanoethylation Mechanism & Catalysis

    • Title: Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst.[2]

    • Source: ResearchGate / Applied C
    • Relevance: Validates the base-catalyzed addition of alcohols to acrylonitrile.[2]

  • Nitrile Reduction Methodologies

    • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[3][4]

    • Source: Chemistry Steps / Standard Organic Protocols.
    • Relevance: Defines the mechanism and stoichiometry for LiAlH4 reduction of nitriles.
  • Borane Reduction (Alternative)

    • Title: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[5][6]

    • Source: Journal of Organic Chemistry (via NIH).
    • Relevance: Provides high-yield alternatives when LiAlH4 fails or causes side reactions.
  • Williamson Ether Synthesis Guidelines

    • Title: The Williamson Ether Synthesis - Mechanism and Conditions.[7]

    • Source: Master Organic Chemistry.
    • Relevance: outlines the SN2 limitations required if

Sources

common side products in 3-[(4-Methoxyphenyl)methoxy]propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Status: Active Ticket ID: CHEM-SUP-2024-PMB-AMINE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with This compound (often referred to as PMB-O-propylamine). This molecule acts as a critical linker in PROTAC® development and fragment-based drug discovery. Its dual nature—containing a basic primary amine and an acid-labile p-methoxybenzyl (PMB) ether—creates a specific "danger zone" for side product formation.

This guide bypasses standard textbook definitions to address the actual impurities seen in the reactor, specifically focusing on the two dominant synthetic routes: Nitrile Reduction (Industrial Standard) and Williamson Ether Synthesis (Lab Scale).

Module 1: The "Ghost" Impurities (PMB Instability)

The Issue: Users frequently report the "disappearance" of product during acidic workups or the appearance of a persistent aromatic impurity at RRT ~0.4-0.6.

Technical Insight: The PMB ether is significantly more acid-labile than a standard benzyl ether due to the electron-donating methoxy group at the para position. This stabilization of the benzylic carbocation facilitates cleavage even under mild acidic conditions (pH < 4).

Diagnostic Q&A:

Q: I see a peak at [M-121] in my LC-MS. What is it? A: This is the de-protected 3-aminopropanol. You have cleaved your PMB group. This often happens if you use HCl in MeOH to form the amine salt without controlling temperature, or if you use TFA.

Q: There is a strong UV-active impurity that does not contain nitrogen. Mass is 138 or 136. A: This is 4-Methoxybenzyl alcohol (mass 138) or 4-Methoxybenzaldehyde (mass 136). [1][2] * Cause: Acidic hydrolysis generates the alcohol. If you used oxidative conditions (e.g., DDQ, CAN) or exposed the mixture to air/light over prolonged periods, the alcohol oxidizes to the aldehyde.

Corrective Protocol (Self-Validating):

  • Buffer Control: Never allow the aqueous phase pH to drop below 5 during extraction. Use saturated

    
     rather than dilute HCl.
    
  • Salt Formation: If generating the hydrochloride salt, use anhydrous HCl in diethyl ether/dioxane at 0°C. Do not heat.

Module 2: The Nitrile Reduction Trap (Route A Users)

The Issue: If synthesizing via the cyanoethylation of 4-methoxybenzyl alcohol followed by hydrogenation:



The most common failure mode is a yield loss to a higher molecular weight impurity (dimer).

Technical Insight: During catalytic hydrogenation (Raney Ni or Pd/C), the intermediate imine (


) is highly reactive. It reacts with the already formed primary amine (

) to form a secondary amine dimer.

Side Product Profile:

  • Impurity: Bis(3-[(4-methoxyphenyl)methoxy]propyl)amine

  • Observation: Mass spectrum shows

    
    .
    
  • Mechanism: Condensation of the intermediate imine with the product amine.

Troubleshooting Guide:

Q: My product purity is stuck at 85%, with a 10-15% heavy impurity. A: You have the "Secondary Amine Dimer."

Q: How do I prevent this? A: The Ammonia Spike. You must shift the equilibrium.

  • Protocol: Add 7N

    
     in MeOH (or liquid ammonia for scale-up) to your hydrogenation vessel before pressurizing with 
    
    
    
    . The excess ammonia competes with the primary amine for the imine intermediate, forcing the reaction toward the desired primary amine.

Module 3: Alkylation Ambiguity (Route B Users)

The Issue: If synthesizing via Williamson Ether synthesis (PMB-Cl + 3-aminopropanol), you encounter selectivity issues.

Technical Insight: 3-aminopropanol has two nucleophilic sites: the oxygen and the nitrogen. Nitrogen is generally more nucleophilic. Without protection, you will get significant N-alkylation .

Side Product Profile:

  • Impurity: N-(4-methoxybenzyl)-3-aminopropanol.

  • Differentiation: This is an isomer of the target but chemically distinct (secondary amine vs. ether).

  • Detection: NMR is required. The methylene protons next to the nitrogen will shift significantly compared to the O-alkylated product.

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities based on reaction conditions.

ImpurityMap Start Starting Materials (PMB-OH or PMB-Cl) Target TARGET: This compound Start->Target Route B: + N-Protected Aminopropanol Nitrile Intermediate: Nitrile Start->Nitrile Route A: + Acrylonitrile N_Alk IMPURITY B: N-Alkylated Isomer Start->N_Alk Route B: + 3-Aminopropanol (Unprotected N) Acid Acidic Workup (pH < 4) Target->Acid Workup Imine Transient Imine Species Nitrile->Imine H2 / Catalyst Imine->Target + H2 Dimer IMPURITY A: Secondary Amine Dimer Imine->Dimer + Target Amine (Low NH3 pressure) Cleaved IMPURITY C: 4-Methoxybenzyl Alcohol + 3-Aminopropanol Acid->Cleaved Hydrolysis

Figure 1: The "Tree of Impurities" showing how reaction choice and conditions lead to specific byproducts.[3][4]

Impurity Characteristic Table

Use this data to calibrate your analytical methods.

Impurity TypeCommon NameOriginMass Shift (vs Target)Detection Tip
Dimer Secondary AmineNitrile Reduction (Low

)

Elutes later on C18 (more lipophilic).
Cleavage 4-Methoxybenzyl alcoholAcidic Hydrolysis

(Fragment)
Strong UV (254 nm), no Nitrogen signal.
Isomer N-Alkylated speciesWilliamson (Unprotected)

(Isomer)
Requires H-NMR. Triplet at

shifts to

.
Oxidation AnisaldehydeOxidative Cleavage

Distinct aldehyde peak in NMR (

).

Validated Experimental Protocols

Protocol 1: Suppression of Dimer Formation (Nitrile Reduction)

This protocol minimizes the secondary amine impurity.

  • Charge: Autoclave with 3-[(4-methoxyphenyl)methoxy]propanenitrile (1.0 eq).

  • Catalyst: Add Raney Nickel (10-20 wt% loading). Note: Pd/C is more prone to de-benzylation; Raney Ni is preferred here.

  • Solvent: Methanol saturated with Ammonia (7N). Critical: The molar ratio of

    
    :Substrate must be > 5:1.
    
  • Reaction: Pressurize to 50 psi

    
     at RT. Stir vigorously.
    
  • Workup: Filter catalyst over Celite. Concentrate immediately to remove excess ammonia. Do not let the solution sit in air for days (carbonate formation).

Protocol 2: Acid-Free Salt Formation

This protocol stabilizes the PMB group while isolating the amine.

  • Dissolve the crude free base amine in anhydrous diethyl ether or MTBE.

  • Cool to 0°C.

  • Add Oxalic Acid (1.0 eq) dissolved in a minimal amount of acetone/ether dropwise.

  • The oxalate salt precipitates. This is often more stable and less hygroscopic than the HCl salt, and the milder acidity prevents PMB cleavage [1].

References

  • Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York. (Chapter on Stability of p-Methoxybenzyl Ethers). 5

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Mechanisms of Nitrile Reduction and Secondary Amine Suppression).[4] 6[1][2][4][7][8][9][10][11][12]

  • Hegedus, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. (Detailed kinetics of imine condensation). 3[1][2][4][7][8][9][10][11][12][13][14]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Side Reactions and Planning. (Overview of elimination and alkylation competition). 9

Sources

Technical Support Center: Stability & Handling of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject Molecule: 3-[(4-Methoxyphenyl)methoxy]propan-1-amine Common Name: PMB-O-Propylamine Functional Class: Protected Amino-Alcohol

This guide addresses the critical stability profile of This compound . While the primary amine functionality (


) suggests basic handling, the presence of the p-Methoxybenzyl (PMB)  ether linkage introduces significant acid lability.

The Core Conflict: Researchers often attempt to stabilize amines by converting them into salts (e.g., Hydrochloride) or by performing acidic aqueous washes during purification. For this specific molecule, standard acidic protocols will trigger rapid degradation via ether cleavage.

The Degradation Mechanism (Why it fails)

The instability stems from the electron-donating methoxy group on the benzene ring. In acidic media, the ether oxygen is protonated, leading to the cleavage of the C-O bond. This releases the free alcohol (3-aminopropan-1-ol) and a resonance-stabilized p-methoxybenzyl carbocation.

Visualization: Acid-Catalyzed Hydrolysis Pathway

PMB_Cleavage SM PMB-O-Propylamine (Starting Material) Protonated Protonated Ether (Intermediate) SM->Protonated + H+ (Acid) Carbocation p-Methoxybenzyl Cation Protonated->Carbocation Cleavage Product 3-Aminopropan-1-ol (Degradation Product) Protonated->Product Hydrolysis SideProduct PMB Polymer/Oligomer (Pink/Purple Residue) Carbocation->SideProduct Polymerization

Figure 1: Mechanism of acid-catalyzed degradation. Note that the p-methoxybenzyl cation is highly reactive and often results in colored byproducts.

Stability Data Matrix

The following table summarizes the stability of the compound under common laboratory conditions.

ConditionpH RangeStability StatusObservation
Neat / Free Base > 11Stable Store at -20°C under Argon.
Aqueous NaHCO₃ 8.5Stable Safe for workup/washing.
Water (Neutral) 7.0Stable Slow hydrolysis possible over weeks if stored at RT.
Acetic Acid (Dilute) 4.0 - 5.0Meta-Stable Stable for short durations (<1h). Long exposure causes cleavage.
Dilute HCl (1M) 1.0Unstable Rapid degradation. Avoid.
TFA (Trifluoroacetic Acid) < 1.0Labile Instant quantitative cleavage (Deprotection condition).

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak in my LCMS after workup."

Diagnosis: You likely exposed the compound to an acidic environment during extraction. The Cause: Many standard protocols call for an acid wash (e.g., 1M HCl) to remove neutral impurities from amines. With PMB ethers, this cleaves the protecting group.[1][2][3][4] Solution:

  • Check the Mass: Look for a peak at MW 75.11 (3-aminopropan-1-ol) or MW 138.16 (p-methoxybenzyl alcohol).

  • Corrective Action: Switch to a Basic Extraction Protocol . Dissolve the crude in organic solvent and wash with saturated

    
     or Brine. Do not acidify.
    
Issue 2: "My reaction mixture turned bright pink/purple."

Diagnosis: Formation of p-methoxybenzyl carbocation polymers. The Cause: This color is the "canary in the coal mine" for PMB cleavage. The released carbocation (see Figure 1) reacts with itself or other aromatics to form colored oligomers. Solution:

  • Immediate Quench: Neutralize the solution immediately with Triethylamine or

    
    .
    
  • Scavenging: If you intended to deprotect, the color indicates you lacked a "scavenger" (like anisole or thioanisole) to trap the cation cleanly.

Issue 3: "I cannot form the Hydrochloride salt without degradation."

Diagnosis: The acidity required to form the HCl salt is incompatible with the ether linkage. The Cause: While the amine protonates first, local excesses of HCl during addition can drop the pH sufficiently to trigger ether cleavage. Solution:

  • Alternative Salts: Use weaker organic acids that do not drop the pH below 4.0. Oxalate or Fumarate salts are often more stable alternatives for PMB-protected amines.

  • Protocol: If you must use HCl, use precisely 1.0 equivalent of HCl in dry ether/dioxane at 0°C and evaporate immediately. Do not store in aqueous acid.

Validated Protocols

Protocol A: Safe Workup (Preserving the PMB Ether)

Use this protocol to isolate the intact amine.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate or Dichloromethane (DCM).

  • Quench: If the reaction was acidic, slowly add Saturated Aqueous

    
     until the aqueous layer pH is > 8.
    
  • Wash: Wash the organic layer twice with Brine (Saturated NaCl). Do not use water or acid.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is slightly acidic, though usually acceptable.
  • Concentration: Rotovap at < 40°C.

Protocol B: Controlled Deprotection (Removing the PMB Ether)

Use this protocol if you intentionally want to generate 3-aminopropan-1-ol.

  • Reagent: Prepare a solution of 10% TFA (Trifluoroacetic Acid) in DCM.

  • Scavenger: Add Anisole (2.0 equivalents). Critical: This prevents the pink polymer formation.

  • Reaction: Add the substrate at 0°C, then warm to Room Temperature. Stir for 1-2 hours.

  • Monitoring: Monitor via TLC or LCMS for the disappearance of the starting material.

  • Workup: Concentrate to dryness. The residue will be the Trifluoroacetate salt of the amino-alcohol.

Decision Tree: Handling Strategy

Handling_Strategy Start Start: Handling PMB-O-Propylamine Goal What is your goal? Start->Goal Keep Keep PMB Intact Goal->Keep Remove Remove PMB (Deprotect) Goal->Remove AcidCheck Does protocol use Acid? Keep->AcidCheck DeprotectMethod Use TFA/DCM + Anisole Remove->DeprotectMethod YesAcid YES (e.g., HCl wash) AcidCheck->YesAcid NoAcid NO (Basic/Neutral) AcidCheck->NoAcid Stop STOP! Change Protocol. Use NaHCO3 wash. YesAcid->Stop Proceed Proceed with Caution. Store at -20°C. NoAcid->Proceed

Figure 2: Operational decision tree for handling PMB-protected amines.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][3] (The definitive guide on PMB ether stability and cleavage conditions).

  • Horita, K., et al. (1986).[5] "On the selectivity of deprotection of benzyl, p-methoxybenzyl, and 3,4-dimethoxybenzyl ethers." Tetrahedron, 42(11), 3021-3028. (Detailed mechanistic insight into acid sensitivity).

  • Sigma-Aldrich. "Product Specification: 3-(4-Methoxyphenyl)-1-propanol."[6][7] (Precursor data utilized for stability extrapolation).

Sources

Technical Support Center: Isolation & Purification of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PMB-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Workup & Troubleshooting for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine (CAS: 115269-42-2 analog)

Executive Summary & Chemical Context

You are synthesizing This compound , a primary amine linked to a Para-MethoxyBenzyl (PMB) ether. This molecule presents a dual challenge during workup:

  • The Amine Functionality: It is basic (

    
    ). In neutral or acidic aqueous solutions, it exists as a water-soluble ammonium salt (
    
    
    
    ), leading to massive yield loss in the organic layer.
  • The PMB Ether: While stable to base, it is acid-sensitive . Standard "acid washes" used to remove impurities will cleave your protecting group.

Primary Synthesis Route: Reduction of 3-[(4-methoxyphenyl)methoxy]propanenitrile using Lithium Aluminum Hydride (LiAlH


).

Standard Operating Procedures (The "Golden Path")

Protocol A: The Fieser Workup (Standard)

Best for: Clean reactions where granular precipitate is desired for fast filtration.

Prerequisites:

  • Reaction Solvent: Anhydrous THF or Diethyl Ether (

    
    ).
    
  • Temperature:

    
     (Ice bath).
    

Step-by-Step:

  • Calculate: Determine the mass of LiAlH

    
     used (
    
    
    
    grams).
  • Quench (The 1:1:3 Rule): While stirring vigorously at

    
    , add the following slowly (exothermic!):
    
    • 
       mL  of Water.[1]
      
    • 
       mL  of 15% Aqueous NaOH.[1][2]
      
    • 
       mL  of Water.[1]
      
  • Precipitation: Warm to room temperature (RT) and stir for 15 minutes. The gray lithium aluminate salts should turn white and granular.

  • Drying: Add anhydrous

    
     directly to the stirring mixture. This helps "crisp" the salts.
    
  • Filtration: Filter through a fritted funnel (or Celite pad). Wash the filter cake copiously with THF or

    
    .
    
  • Critical Checkpoint: Measure the pH of any residual water droplets. It must be >12. If not, the amine is trapped in the salts.

Protocol B: The Rochelle Salt Method (Rescue)

Best for: Reactions that have formed a stubborn gray emulsion or slime.

Step-by-Step:

  • Quench: Dilute reaction with

    
    . Slowly add water until gas evolution ceases.[2]
    
  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use roughly 20-50 mL per gram of LiAlH

    
    .
    
  • Biphasic Stirring: Stir vigorously at RT.

    • Time: This is the bottleneck. It may require 2–12 hours. The tartrate must chelate the aluminum.

  • Separation: When two clear layers appear, separate the organic layer.

  • pH Adjustment: The aqueous layer is likely neutral. You must basify the aqueous layer to pH > 12 with NaOH and extract 3x with DCM or

    
     to recover the amine.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points during the workup to prevent yield loss.

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) CheckState Visual Check: Viscosity/Sludge? Start->CheckState Fieser Protocol A: Fieser Method (1:1:3 Addition) CheckState->Fieser Liquid/Stirrable Rochelle Protocol B: Rochelle Salt (Sat. K-Na Tartrate) CheckState->Rochelle Thick Sludge Precipitate Did white granular solid form? Fieser->Precipitate PH_Check CRITICAL: Check pH of Aqueous Phase Is pH > 12? Rochelle->PH_Check Filter Filter Solids (Celite/Fritted Glass) Precipitate->Filter Yes Emulsion Emulsion/Sludge Persists Precipitate->Emulsion No (Gray Goo) Filter->PH_Check Emulsion->Rochelle Switch Protocol Basify Add NaOH until pH 14 PH_Check->Basify No (pH < 10) Final Concentrate Organic Layer (Target Amine Isolated) PH_Check->Final Yes Extract Extract with Organic Solvent (DCM or Et2O) Basify->Extract Extract->Final

Figure 1: Decision tree for LiAlH


 workup optimization. Note the critical loop at the pH check stage.

Troubleshooting Guide (FAQ)

Issue 1: "My organic layer is clear, but I recovered <10% yield."

Diagnosis: Protonation Trap. The pKa of your target amine is ~10.5. In a neutral aqueous wash (pH 7), the amine exists almost exclusively as the ammonium cation (


), which is water-soluble and insoluble in ether/DCM.

Solution:

  • Take your aqueous waste layer.

  • Add NaOH pellets or 5M NaOH solution until pH is >12 (check with pH paper; it should be dark blue/purple).

  • Extract this basic aqueous layer 3 times with Dichloromethane (DCM).

  • Combine these new organic extracts with your original layer.

Issue 2: "I have a stubborn emulsion that won't separate."

Diagnosis: Aluminum Hydroxide Gel. LiAlH


 byproducts form gelatinous 

networks that trap organic solvents and product.

Solution:

  • Add Rochelle Salt (Potassium Sodium Tartrate) solution.[1][3]

  • Wait. This is not instant. It requires time for the tartrate to displace hydroxides and form a water-soluble aluminum chelate.

  • Pro-Tip: If still stuck, filter the entire emulsion through a pad of Celite. The friction often breaks the emulsion.

Issue 3: "The PMB group disappeared (Deprotection occurred)."

Diagnosis: Acidic Workup Error. Did you wash the organic layer with 1M HCl or use an acidic drying agent? PMB ethers are acid-labile.

Mechanism of Failure:



Prevention:

  • Never use acid washes (HCl, citric acid) to remove impurities for this substrate.

  • If you need to purify the amine as a salt, use anhydrous conditions: Dissolve the amine in dry

    
     and add 
    
    
    
    in Dioxane/Ether. Filter the resulting salt immediately. Do not use aqueous acid.

Technical Data & Specifications

Solvent Compatibility Matrix
SolventSuitabilityNotes
Diethyl Ether Excellent Best for Fieser workup; floats on water; good solubility for free amine.
THF GoodMiscible with water; requires saturation with NaCl (Salting out) to separate phases effectively.
DCM Excellent Best for extraction from basic water (heavier than water); solubilizes the amine well.
Ethyl Acetate Avoid Amines can attack the ester (aminolysis) over long periods; LiAlH

residues can reduce it.
Key Chemical Properties
PropertyValueImplication
pKa (Conj. Acid) ~10.5Aqueous layer must be pH > 12 for extraction.
PMB Stability pH 8–14Stable in base (Workup safe).
PMB Instability pH < 4Unstable in acid (Avoid HCl washes).
Boiling Point >250°C (est)Non-volatile; safe to rotovap, but high vacuum required for distillation.

References

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Rochelle Salt Method: Potassium Sodium Tartrate (Rochelle Salt). University of Rochester, Department of Chemistry. (Verified method for emulsion breaking).

  • PMB Ether Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Definitive source on PMB acid sensitivity).
  • Nitrile Reduction: Amundsen, L. H.; Nelson, L. S. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. J. Am. Chem. Soc. 1951, 73, 1, 242–244. Link

  • General Amine Workup: Workup of Amines. Organic Chemistry Portal. (General principles of amine extraction).

Sources

Technical Support Center: Catalyst Optimization for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The synthesis of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine is a critical intermediate step, often utilized in the preparation of beta-blockers or kinase inhibitors. The most scalable route involves the catalytic hydrogenation of 3-[(4-methoxyphenyl)methoxy]propanenitrile .

The Chemoselectivity Challenge: This reaction presents a classic "competing functionality" dilemma. You must reduce a nitrile (


) to a primary amine  (

) while preserving the p-Methoxybenzyl (PMB) ether .
  • Risk A: The PMB group is susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions, particularly with Palladium catalysts.

  • Risk B: Nitrile reduction intermediates (imines) are prone to condensation, leading to dimer (secondary amine) formation.[1]

This guide provides the technical troubleshooting required to navigate these competing risks.

Catalyst Selection Landscape

The choice of catalyst dictates the impurity profile. The following table summarizes the behavior of industrial standards for this specific transformation.

Catalyst SystemPrimary Amine SelectivityPMB Stability RiskOperational PressureVerdict for this Molecule
Raney Nickel (RaNi) High (with

)
Low (Preferred)Medium (10-50 bar)Gold Standard. Best balance of activity and ether stability.
Palladium on Carbon (Pd/C) ModerateCritical Failure Risk Low (1-5 bar)Avoid. High probability of O-debenzylation (cleaving the PMB).
Raney Cobalt Very HighVery LowHigh (>50 bar)Excellent Alternative. Use if RaNi yields excessive secondary amines.
PtO₂ (Adams' Cat.) ModerateModerateLow (1-5 bar)Niche. Less acidic than Pd, but expensive and variable selectivity.

Troubleshooting Decision Logic

The following decision tree illustrates the logical flow for diagnosing reaction failures based on crude analysis (LCMS/NMR).

TroubleshootingLogic Start Analyze Crude Mixture (LCMS / H-NMR) Impurity_A Impurity: 4-Methoxytoluene (PMB Cleavage) Start->Impurity_A Detects Cleavage Impurity_B Impurity: Dimer (Secondary Amine) (m/z = 2x Product - NH3) Start->Impurity_B Detects Dimer Impurity_C Impurity: Unreacted Nitrile (Low Conversion) Start->Impurity_C Detects SM Action_A CAUSE: Hydrogenolysis FIX: Switch from Pd/C to RaNi FIX: Lower Temp (<40°C) Impurity_A->Action_A Action_B CAUSE: Imine Condensation FIX: Add 7M NH3 in MeOH FIX: Increase H2 Pressure Impurity_B->Action_B Action_C CAUSE: Catalyst Poisoning/Deactivation FIX: Check Feed Purity (Sulfur?) FIX: Increase Catalyst Loading Impurity_C->Action_C

Figure 1: Diagnostic workflow for hydrogenation anomalies. Note that 4-methoxytoluene presence confirms the destruction of the protecting group.

Optimized Experimental Protocol

Method: High-Pressure Hydrogenation using Raney Nickel Objective: Maximize primary amine yield while suppressing dimerization and PMB cleavage.

Reagents & Equipment[1][2][5][7][11]
  • Substrate: 3-[(4-Methoxyphenyl)methoxy]propanenitrile (1.0 eq)

  • Catalyst: Raney Nickel (Active slurry in water, typically Grade 2800 or similar). Load: 20 wt% relative to substrate.

  • Solvent: 7N Ammonia in Methanol (The ammonia is non-negotiable to suppress dimerization).

  • Equipment: Stainless steel autoclave (Parr reactor) or high-pressure Büchi glass reactor.

Step-by-Step Procedure
  • Catalyst Preparation (Safety Critical):

    • Raney Nickel is pyrophoric .[2][3][4] Never let it dry.

    • Wash the catalyst slurry (3x) with anhydrous methanol to remove water. Decant the supernatant carefully under Argon flow.

  • Loading:

    • Charge the autoclave with the washed Raney Nickel (under Argon).

    • Add the nitrile substrate dissolved in 7N

      
      /MeOH.
      
    • Note: Concentration should be approx 0.1M to 0.3M. High dilution favors the primary amine [1].

  • Hydrogenation:

    • Seal the reactor. Purge 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 30–50 bar (435–725 psi) .

    • Causality: High pressure increases the concentration of adsorbed hydrogen, accelerating the reduction of the imine intermediate (

      
      ) to the amine (
      
      
      
      ) faster than it can react with another amine molecule to form a dimer [2].
    • Heat to 50°C . Do not exceed 60°C to protect the PMB ether.

  • Workup:

    • Cool to room temperature.[5][6] Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a pad of Celite (keep the filter cake wet with solvent at all times to prevent ignition).

    • Wash the cake with MeOH.

    • Concentrate the filtrate under reduced pressure. The excess ammonia will evaporate, leaving the crude amine.

Mechanistic Insight: The "Dimerization" Problem

Why do you see secondary amines? Understanding the mechanism is key to prevention.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) SecondaryAmine Secondary Amine (Dimer) Imine->SecondaryAmine + Primary Amine (- NH3) Ammonia Excess NH3 Ammonia->Imine Suppresses Dimerization

Figure 2: Competing pathways in nitrile reduction. Excess Ammonia shifts the equilibrium away from the secondary amine [3].

Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C if I lower the pressure? A: It is highly risky. Even at atmospheric pressure, Palladium has a high affinity for the benzylic C-O bond. If you must use Pd (e.g., due to equipment limitations), you must "poison" the catalyst with a modifier like quinoline or use a biphasic system (EtOAc/Water), but yield loss to 4-methoxytoluene is almost guaranteed [4].

Q2: My Raney Nickel reaction stalled. Can I add acid? A: No. While acid assists in forming the iminium ion, the PMB group is acid-labile. Strong acids (HCl,


) will cleave the ether. If you need a promoter, stick to base (NaOH) or simply increase catalyst loading.

Q3: How do I safely dispose of the Raney Nickel? A: Do not throw it in the trash. Quench the active catalyst by submerging it in dilute hydrochloric acid (in a fume hood, as this generates


) or destroy it with bleach solution, then dispose of as hazardous heavy metal waste.

Q4: I see a peak at M+14 in the mass spec. What is it? A: This is likely the methylated amine . If you are using Methanol as a solvent at high temperatures with Raney Nickel, the catalyst can occasionally perform a "borrowing hydrogen" alkylation, reacting the solvent with your amine. Switch to Ethanol or Isopropanol if this persists.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed kinetics on nitrile reduction and dilution effects).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Green, R. A., et al. (2019). "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Chemical Reviews.
  • Tundo, P., et al. (2003).[7] "Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems." Journal of Molecular Catalysis A: Chemical.

Sources

Validation & Comparative

Computational Profiling of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine Content Type: Comparative Methodological Guide

Executive Summary this compound (hereafter MMPA ) represents a critical chemical scaffold in modern drug discovery. Structurally, it combines a p-methoxybenzyl (PMB) ether —a moiety renowned for its specific electronic lability—with a flexible aminopropyl linker . This dual nature makes MMPA a high-value fragment for PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and fragment-based lead generation.

However, its structural duality presents unique modeling challenges: the high conformational entropy of the ether-alkyl chain and the specific electronic polarization of the anisole ring. This guide compares standard versus high-fidelity computational protocols to characterize MMPA, demonstrating where "quick-and-dirty" methods fail and where rigorous quantum mechanical (QM) workflows are non-negotiable.

Part 1: Conformational Ensemble Generation (The "Flexibility" Challenge)

The ether linkage (-CH2-O-CH2-) combined with the propyl chain introduces significant rotatable degrees of freedom. A single static structure is insufficient for docking or pharmacophore modeling.

Comparative Analysis: Force Field vs. DFT
FeatureMethod A: Molecular Mechanics (MM) Method B: DFT (Density Functional Theory)
Algorithm Stochastic Search (Monte Carlo) using OPLS3e or MMFF94 .Systematic Rotor Scan using B3LYP-D3/6-31G * or ωB97X-D .
Throughput >1,000 conformers/minute.~1-2 conformers/hour (highly dependent on resources).
Accuracy Good for steric clashes. Fails to predict subtle intramolecular H-bonds (e.g., Amine-NH

Ether-O).
High. Captures electronic effects like

hyperconjugation (anomeric effects) in the ether linkage.
Recommendation Use for initial library enumeration.Mandatory for identifying the bioactive "folded" states.
Expert Insight: The "Folding" Trap

Standard force fields often overestimate the stability of the fully extended "all-trans" conformation due to dipole repulsion. However, QM studies on similar ether-amines reveal that gauche conformations are often stabilized by weak intramolecular hydrogen bonding between the ammonium protons and the ether oxygen [1].

Protocol 1: Hybrid Conformational Search Workflow

  • Coarse Graining: Generate 500 conformers using OPLS3e (Solvent: Water).

  • Filtering: Prune by RMSD (0.5 Å cutoff) to remove duplicates.

  • Refinement: Optimization of the lowest 10 energy clusters using M06-2X/def2-TZVP (this functional is superior for dispersion interactions in flexible ethers).

Visualization: Conformational Pipeline

ConformerWorkflow Start Input Structure (MMPA) MM MM Search (OPLS3e/MMFF94) >500 confs Start->MM Rapid Sampling Filter RMSD Pruning (0.5 Å cutoff) MM->Filter Redundancy Check QM DFT Optimization (M06-2X/def2-TZVP) Filter->QM Top 10 Clusters End Bioactive Ensemble QM->End Boltzmann Weighting

Caption: A hybrid workflow filtering high-volume MM data through high-accuracy QM optimization to isolate relevant conformers.

Part 2: Electronic Characterization & pKa Prediction

The primary amine of MMPA is the key handle for biological interaction (forming salt bridges). However, the p-methoxybenzyl (PMB) group is electron-rich, potentially influencing the pKa of the distant amine through field effects, or serving as a secondary metabolic soft spot.

Comparative Analysis: pKa Prediction
FeatureMethod A: Empirical (e.g., Epik, ChemAxon) Method B: QM Thermodynamic Cycles
Basis Hammett-Taft equations and database fragment matching.Calculation of Gibbs free energy of deprotonation (

) in explicit/implicit solvent.
Accuracy

0.5 - 1.0 log units.

0.2 - 0.4 log units (with proper scaling).
Limitation Misses long-range field effects from the methoxy group if the linker folds.Computationally expensive; requires rigorous solvation models (SMD).
Validated Protocol: The "Direct-Corrected" QM Method

For MMPA, empirical methods often predict a standard alkylamine pKa (~10.5). To verify if the ether oxygen depresses this value, use the Cluster-Continuum Model :

  • Geometry Opt: Optimize

    
     (protonated) and 
    
    
    
    (neutral) forms at B3LYP/6-31+G(d,p) .
  • Solvation Energy: Perform single-point energy calculations using the SMD solvation model (Water).

  • Explicit Solvent: Include 3 explicit water molecules around the amine to stabilize the cation charge distribution.

  • Calculation:

    
    
    
    
    
    (Where
    
    
    is a correction factor, typically -269.0 kcal/mol for the proton solvation energy) [2].

Part 3: Molecular Docking (The "Binding" Challenge)

When docking MMPA into a target (e.g., a kinase or E3 ligase), the flexibility of the linker is the primary source of false negatives.

Comparative Analysis: Rigid vs. Induced Fit
  • Rigid Receptor Docking (Standard Vina/Glide):

    • Risk:[1] The PMB group is bulky. If the receptor pocket doesn't "breathe" to accommodate the anisole ring, the docking score will be penalized artificially.

  • Induced Fit Docking (IFD):

    • Advantage:[1] Allows side chains (Tyr, Phe) in the binding pocket to rotate, accommodating the hydrophobic bulk of the MMPA methoxybenzyl group.

Workflow: Interaction Mapping

The PMB group in MMPA is not just a hydrophobic slab; the methoxy oxygen is a weak hydrogen bond acceptor, and the phenyl ring is a


-stacking candidate.

Protocol 2: Pharmacophore-Constrained Docking To avoid non-sensical poses where the flexible linker collapses on itself:

  • Define Constraints: Set a positional constraint on the primary amine nitrogen (mimicking a salt bridge to an Asp/Glu residue).

  • Pharmacophore: Define a purely hydrophobic sphere for the phenyl ring.

  • Execution: Run AutoDock Vina with high exhaustiveness (value = 32) to sample the linker flexibility thoroughly.

Visualization: Interaction Logic

InteractionMap Amine Primary Amine (-NH3+) Linker Propyl Ether Linker Asp Asp/Glu Residue (Salt Bridge) Amine->Asp Strong Electrostatic Ring Phenyl Ring Water Solvent Network Linker->Water Solvation Penalty Methoxy p-Methoxy Group Hydro Hydrophobic Pocket Ring->Hydro Pi-Stacking Methoxy->Water H-Bond Acceptor

Caption: Interaction map detailing the pharmacophoric features of MMPA and their requisite biological targets.

References

  • Conformational Analysis of Flexible Ethers: Yamada, Y., et al. (2023). "Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether." The Journal of Physical Chemistry A.

  • pKa Prediction Methodology: Barroso, J., et al. (2020).[2][3][4][5] "DFT Estimation of pKb Values." Journal of Chemical Information and Modeling. [4]

  • Flexible Linker Modeling: Nagy, G., et al. (2025).[6] "Nucleotide Asymmetry and Flexible Linker Dynamics Modulate Drug Efflux Cycle of P-glycoprotein." bioRxiv.

  • General DFT Solvation Protocols: Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

Sources

Optimizing Linker Chemistry: Solvent Efficacy Guide for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solvent-dependent efficacy of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine (CAS: 55944-83-1). As a bifunctional building block containing a primary amine and an acid-labile p-methoxybenzyl (PMB) ether, this molecule presents unique solvation challenges. This document moves beyond basic solubility to analyze nucleophilic kinetic profiles , chemoselective stability , and process risks across common solvent systems (DMF, DMSO, DCM, MeOH, and Aqueous Buffers).[1]

Molecular Context & Chemical Behavior

To optimize efficacy, one must understand the competing functional requirements of the molecule:

  • The Primary Amine (Nucleophile): Requires a solvent that minimizes hydrogen-bond donation to the nitrogen lone pair to maximize

    
     in coupling reactions.
    
  • The PMB Ether (Protecting Group): Requires non-acidic conditions to prevent premature cleavage to the alcohol.

  • The Propyl Chain: Imparts lipophilicity, necessitating organic co-solvents for high-concentration workflows.

Mechanism of Solvent Interference

The efficacy of this amine in conjugation reactions (e.g., NHS-ester coupling, reductive amination) is directly governed by the Solvation Shell Theory .

  • Protic Solvents (MeOH, H₂O): Form a "cage" around the amine nitrogen via hydrogen bonding. The amine must desolvate before attacking an electrophile, significantly raising the activation energy (

    
    ).
    
  • Polar Aprotic Solvents (DMF, DMSO): Solvate cations well but leave the amine anion/lone pair relatively "naked" and highly reactive.

  • Chlorinated Solvents (DCM): While excellent for solubility, they pose a latent alkylation risk (the "DCM Trap") and often contain trace HCl which threatens the PMB group.

Comparative Analysis: Solvent System Efficacy

The following table summarizes the performance of this compound across critical parameters.

Table 1: Solvent Performance Matrix[1]
Solvent SystemSolubilityNucleophilic Rate (

)
PMB StabilityRisk ProfileRecommended Application
DMF (Anhydrous) HighExcellent (100%)HighLowHigh-efficiency coupling; Library synthesis.
DMSO HighVery Good (85-95%)HighLowBiological assays; Screening plates.[1]
DCM (CH₂Cl₂) HighModerate (60%)Variable (Trace acid risk)High (N-alkylation)Short-duration reactions; Extractions only.
Methanol (MeOH) HighPoor (<10%)HighLowStorage; Chromatography (with NH₃).[1]
PBS Buffer (pH 7.4) Low/ModerateVery Poor (<1%)HighLowBioconjugation (requires organic co-solvent).[1]
Detailed Technical Insights
A. The "DCM Trap": A Critical Warning

While Dichloromethane (DCM) is a standard solvent for amine chemistry, it is sub-optimal for this specific molecule for two reasons:

  • N-Alkylation: Primary amines can react with DCM via an

    
     mechanism to form chloromethyl ammonium salts upon prolonged exposure (>24h), reducing yield and purity.[1]
    
  • PMB Cleavage: DCM slowly decomposes to generate HCl over time (especially if not stabilized with amylene).[1] Even trace acidity can cleave the PMB ether, yielding the unprotected alcohol 3-aminopropanol, which effectively destroys the linker strategy.

B. The Protic Depression Effect

In Methanol or Water, the nucleophilicity of the primary amine is depressed by a factor of


 to 

compared to MeCN or DMF (based on Mayr Nucleophilicity Scales).
  • Guidance: Avoid MeOH for coupling reactions (e.g., with activated esters) unless the electrophile is highly reactive. Use MeOH primarily for purification steps where reactivity is unwanted.[1]

Visualizing Reaction Dynamics

The following diagrams illustrate the mechanistic impact of solvents on the amine's reactivity and the decision logic for process development.

Diagram 1: Solvation Shell Impact on Nucleophilicity

This diagram visualizes why aprotic solvents yield higher efficacy.[1]

SolvationEffect cluster_protic Protic Solvent (Low Efficacy) cluster_aprotic Aprotic Solvent (High Efficacy) Amine1 Amine Lone Pair Solvent1 H-Bond Cage (MeOH/H2O) Solvent1->Amine1 Blocks Access Amine2 Amine Lone Pair Target Electrophile (NHS Ester) Amine2->Target Rapid Attack Solvent2 Dipole Interaction (DMF/DMSO)

Caption: Protic solvents (left) stabilize the ground state via H-bonding, increasing the energy barrier. Aprotic solvents (right) leave the nucleophile "naked," accelerating reaction rates.

Diagram 2: Solvent Selection Decision Tree

DecisionTree Start Select Solvent for This compound Q1 Is the reaction time > 12 hours? Start->Q1 Long Avoid DCM (Risk of N-alkylation) Q1->Long Yes Short Is the electrophile water-sensitive? (e.g., NHS ester, Acid Chloride) Q1->Short No Long->Short Sensitive Use Anhydrous DMF or DMAc (Max Efficacy) Short->Sensitive Yes Robust Robust Short->Robust No (e.g., Reductive Amination) Solubility Use MeOH or EtOH (Accept slower kinetics) Robust->Solubility Is solubility an issue?

Caption: Logical flow for selecting the optimal solvent based on reaction duration and electrophile sensitivity.

Experimental Protocols

These protocols are designed to validate the quality of the starting material and determine the optimal solvent for your specific application.

Protocol A: Kinetic Benchmarking (The "Efficacy Test")

Objective: Determine the relative reactivity of the amine in your specific solvent system using a UV-traceable surrogate reaction.

Reagents:

  • This compound (1.0 equiv)

  • 4-Nitrobenzoyl chloride (1.0 equiv) [UV-active reporter]

  • Triethylamine (1.2 equiv)

  • Solvents: DMF, DCM, MeOH (for comparison)

Methodology:

  • Preparation: Prepare 0.1 M solutions of the amine in DMF, DCM, and MeOH.

  • Initiation: Add Triethylamine followed by 4-Nitrobenzoyl chloride at 25°C.

  • Monitoring: Aliquot 10 µL every 5 minutes into acidic acetonitrile (to quench) and inject on HPLC (254 nm).

  • Analysis: Plot the consumption of the amine vs. time.

    • Expected Result:

      
       (DMF) < 
      
      
      
      (DCM) <<
      
      
      (MeOH).
    • Pass Criteria: >95% conversion in DMF within 30 minutes.

Protocol B: PMB Integrity Stress Test

Objective: Ensure the solvent system does not degrade the protecting group.

Methodology:

  • Dissolve the amine (10 mg) in the test solvent (e.g., non-stabilized DCM or acidic buffer).

  • Incubate at 25°C for 24 hours.

  • TLC Analysis: Run TLC (SiO₂, 10% MeOH in DCM).

    • Spot A: Starting Material (

      
      )
      
    • Spot B: 4-Methoxybenzyl alcohol (Cleavage byproduct,

      
      )
      
    • Spot C: 3-Aminopropanol (Cleaved amine, stains with Ninhydrin at baseline).[1]

  • Validation: If Spot B or C appears, the solvent system is too acidic or oxidative.[1]

References

  • Mayr, H., et al. (2007).[1][2] "Nucleophilicities of Primary and Secondary Amines in Water." The Journal of Organic Chemistry. Link

    • Context: Establishes the kinetic depression of amines in protic solvents.
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] "Protection for the Hydroxyl Group: Ethers." Greene's Protective Groups in Organic Synthesis. Link

    • Context: Authoritative source on PMB ether stability and cleavage conditions (DDQ, Acid).[1][3]

  • Baidya, M., et al. (2007).[1] "Nucleophilicities of Amines, Amino Acids and Pyridines." Angewandte Chemie International Edition. Link

    • Context: Comparative nucleophilicity scales in DMSO/MeCN vs Water.[1]

  • Reddit Chem Community/Jake_STi-RA. (2016). "PSA: Be wary of nucleophilic amines and dichloromethane."[1][4] Link

    • Context: Field-reported evidence of primary amine alkylation by DCM over extended reaction times.[1]

Sources

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